Product packaging for Guanfacine-13C,15N3(Cat. No.:CAS No. 1189924-28-4)

Guanfacine-13C,15N3

Cat. No.: B564486
CAS No.: 1189924-28-4
M. Wt: 250.06 g/mol
InChI Key: INJOMKTZOLKMBF-DATIIYMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guanfacine-13C,15N3 is intended for us as an internal standard for the quantification of guanfacine by GC- or LC-MS. Guanfacine is an α2-adrenergic receptor (α2-AR) agonist with Ki values of 93, 1,380, and 3,890 nM for α2A-, α2B-, and α2C-ARs, respectively, in a radioligand binding assay. It has EC50 values of 52, 288, and 602 nM for α2A-, α2B-, and α2C-ARs, respectively, for stimulated [35S]GTPγS binding. It also binds to imidazoline receptor 1 (Ki = 19 nM in a radioligand binding assay). Guanfacine (0.3-5 mg/kg) binds to adrenergic receptors in the central nervous system and lowers blood pressure in hypertensive rats in a dose-dependent manner. It also improves spatial working memory deficits induced by hypobaric hypoxia in rats. Formulations containing guanfacine are used in the treatment of high blood pressure and attention deficit hyperactivity disorder (ADHD).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2N3O B564486 Guanfacine-13C,15N3 CAS No. 1189924-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-DATIIYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675628
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189924-28-4
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Guanfacine-13C,15N3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Guanfacine-13C,15N3, a stable isotope-labeled internal standard crucial for the accurate quantification of the α2A-adrenergic receptor agonist, guanfacine. This document details its chemical and physical properties, its primary application in pharmacokinetic studies, and the underlying signaling pathways of its unlabeled counterpart.

Core Compound Specifications

This compound is a synthetic, stable isotope-labeled version of guanfacine, where one carbon atom and three nitrogen atoms have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This isotopic enrichment results in a distinct mass difference from the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2][3][4]

PropertyValueReference
Formal Name N-(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)-2,6-dichloro-benzeneacetamide-¹⁵N[2]
CAS Number 1189924-28-4[2]
Molecular Formula C₈[¹³C]H₉Cl₂[¹⁵N]₃O[2]
Molecular Weight 250.07 g/mol [5]
Purity ≥95%[2]
Formulation A solid[2]
Solubility Slightly soluble in Methanol (sonication recommended)[2][6]
Storage Temperature -20°C

Primary Research Application: Internal Standard for Pharmacokinetic Studies

The principal application of this compound in research is as an internal standard for the quantification of guanfacine in biological matrices, such as plasma, during pharmacokinetic and bioequivalence studies.[6][7][8] Its utility is paramount in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8]

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This compound co-elutes with the unlabeled guanfacine during chromatographic separation and exhibits identical ionization efficiency. However, it is distinguished by its higher mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Workflow: Quantification of Guanfacine in Human Plasma

The following diagram illustrates a typical workflow for the quantification of guanfacine in human plasma samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample is_spike Spike with This compound plasma->is_spike protein_precip Protein Precipitation (e.g., Methanol) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Guanfacine / IS) peak_integration->ratio_calc quantification Quantify Guanfacine Concentration ratio_calc->quantification

Typical bioanalytical workflow for guanfacine quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following is a representative, detailed protocol for the quantification of guanfacine in human plasma using this compound, synthesized from published methodologies.[9][10][11][12][13]

1. Materials and Reagents:

  • Guanfacine analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (with K₃-EDTA as anticoagulant)

  • Ultrapure water

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of guanfacine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

  • Prepare calibration standards by spiking blank human plasma with the guanfacine working solutions to achieve a concentration range of 0.05 to 10 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution (as internal standard).

  • Vortex mix for 30 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

4. LC-MS/MS Instrumental Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column YMC BASIC (50 mm × 2.0 mm, 3.5 µm) or equivalent
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0 with Formic Acid)B: AcetonitrileIsocratic elution with 70:30 (v/v) A:B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 10 µL
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Guanfacine: m/z 246.1 → 60.1This compound: m/z 250.0 → 159.1
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

5. Data Analysis:

  • Integrate the peak areas for both guanfacine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of guanfacine in the unknown samples from the calibration curve.

Guanfacine's Mechanism of Action: Signaling Pathways

Guanfacine is a selective agonist for the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR).[14][15] Its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) are primarily mediated through its action on these receptors in the prefrontal cortex.[14][15][16]

Canonical α2A-Adrenergic Receptor Signaling

The primary signaling pathway initiated by the activation of α2A-adrenergic receptors involves the inhibition of adenylyl cyclase.

alpha2a_signaling Guanfacine Guanfacine Alpha2A_AR α2A-Adrenergic Receptor Guanfacine->Alpha2A_AR binds & activates Gi_protein Gi Protein Alpha2A_AR->Gi_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts PKA Protein Kinase A (PKA) Adenylyl_Cyclase->PKA reduced activation ATP ATP ATP->Adenylyl_Cyclase cAMP->PKA activates K_channel Potassium Channels (e.g., KCNQ) PKA->K_channel opens PKA->K_channel reduced opening Neuronal_Firing Strengthened Neuronal Firing & Network Connectivity K_channel->Neuronal_Firing leads to alternative_pathways Guanfacine Guanfacine Alpha2A_AR α2A-Adrenergic Receptor Guanfacine->Alpha2A_AR activates PLC Phospholipase C (PLC) Alpha2A_AR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Akt MAPK/Akt Signaling Ca_release->MAPK_Akt modulates PKC->MAPK_Akt modulates

References

A Technical Guide to Guanfacine-13C,15N3: Structure, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guanfacine-13C,15N3, an isotopically labeled form of Guanfacine used as an internal standard in analytical chemistry. This document covers its chemical structure, molecular formula, and key quantitative data. Furthermore, it details experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS) and provides methodologies for related pharmacological assays. The guide also illustrates the signaling pathway of Guanfacine to provide a comprehensive understanding of its mechanism of action.

Chemical Identity and Properties

This compound is a stable isotope-labeled analog of Guanfacine, a selective α2A-adrenergic receptor agonist. The isotopic labeling, which includes one Carbon-13 and three Nitrogen-15 atoms, makes it an ideal internal standard for quantitative analysis of Guanfacine in biological matrices by mass spectrometry.[1][2]

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Molecular and Physicochemical Data

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyThis compoundThis compound Hydrochloride
CAS Number 1189924-28-4[1]1261393-21-8[3]
Molecular Formula C₈[¹³C]H₉Cl₂[¹⁵N]₃O[1]C₈[¹³C]H₁₀Cl₃[¹⁵N]₃O[3]
Molecular Weight 250.07 g/mol [4]286.53 g/mol [3]
Formal Name N-(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)-2,6-dichloro-benzeneacetamide-¹⁵N[1]N-Amidino-¹³C, ¹⁵N₃-2-(2,6-dichlorophenyl)acetamide Hydrochloride[3]
Purity ≥95%[1]Not specified
Formulation A solid[1]Not specified
Solubility Slightly soluble in Methanol[1]Not specified
SMILES O=--INVALID-LINK--CC1=C(Cl)C=CC=C1Cl[4]Not specified

Application in Quantitative Analysis

This compound is primarily intended for use as an internal standard for the quantification of Guanfacine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is particularly highlighted in pharmacokinetic studies.[5]

Experimental Protocol: Quantification of Guanfacine in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of Guanfacine in rat and human plasma.[2][5]

Objective: To determine the concentration of Guanfacine in plasma samples using this compound as an internal standard.

Materials:

  • Guanfacine and this compound reference standards

  • Human or rat plasma

  • Methanol (for protein precipitation)[2]

  • 10 mM Ammonium formate buffer (pH 4)[5]

  • Acetonitrile[5]

  • Reversed-phase YMC BASIC column (50 mm × 2.0 mm, 3.5 µm)[5]

  • A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[2]

Procedure:

  • Sample Preparation:

    • Spike plasma samples with a known concentration of this compound (internal standard).

    • Perform protein precipitation by adding methanol.[2]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into the HPLC system.

    • Use a YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) for separation.[5]

    • The mobile phase consists of a mixture of 10 mM ammonium formate buffer (pH 4) and acetonitrile (70:30, v/v).[5]

    • Set the flow rate to 0.3 mL/min.[5]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[2]

    • Monitor the multiple reaction monitoring (MRM) transitions:

      • Guanfacine: m/z 246.1 → 60.1[2]

      • This compound: m/z 250.0 → 159.1[2]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Guanfacine to the peak area of this compound against the concentration of Guanfacine standards.

    • Determine the concentration of Guanfacine in the unknown samples from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample is Spike with This compound plasma->is precip Protein Precipitation (Methanol) is->precip cent Centrifugation precip->cent super Collect Supernatant cent->super hplc HPLC Separation (YMC BASIC Column) super->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification ms->quant result Guanfacine Concentration quant->result

Caption: LC-MS/MS workflow for Guanfacine quantification.

Pharmacological Profile of Guanfacine

Guanfacine is a selective agonist for the α2A-adrenergic receptor.[6] Its binding affinity and functional potency have been characterized through various in vitro assays.

Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of Guanfacine for different α2-adrenergic receptor subtypes are presented below.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Assay Type
α2A-Adrenergic 93 nM[1]52 nM[1]Radioligand Binding / [³⁵S]GTPγS Binding
α2B-Adrenergic 1,380 nM[1]288 nM[1]Radioligand Binding / [³⁵S]GTPγS Binding
α2C-Adrenergic 3,890 nM[1]602 nM[1]Radioligand Binding / [³⁵S]GTPγS Binding
Imidazoline I1 19 nM[1]Not ApplicableRadioligand Binding
Experimental Protocols for Pharmacological Assays

This generalized protocol outlines the steps for determining the binding affinity of a compound to a target receptor.[7][8]

Objective: To determine the Ki of Guanfacine for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest.[7]

  • A suitable radioligand (e.g., ³H-clonidine).

  • Unlabeled Guanfacine.

  • Binding buffer.

  • Glass fiber filters.[8]

  • Scintillation counter.[9]

Procedure:

  • Incubation:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Guanfacine.[8]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a competing non-labeled ligand).[7]

  • Separation:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the concentration of unlabeled Guanfacine.

    • Determine the IC50 value (the concentration of Guanfacine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures G-protein activation following receptor agonism.[10][11]

Objective: To determine the EC50 and Emax of Guanfacine for activating G-proteins coupled to α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor and associated G-proteins.[10]

  • [³⁵S]GTPγS.

  • GDP.

  • Varying concentrations of Guanfacine.

  • Assay buffer.[10]

Procedure:

  • Incubation:

    • Incubate the cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of Guanfacine.[10]

  • Reaction Termination and Separation:

    • Stop the reaction and separate the bound [³⁵S]GTPγS from the unbound form, typically via filtration.[12]

  • Detection:

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the concentration of Guanfacine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Mechanism of Action of Guanfacine

Guanfacine exerts its therapeutic effects, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), through its action on α2A-adrenergic receptors in the prefrontal cortex.

G cluster_neuron Postsynaptic Neuron (Prefrontal Cortex) Guanfacine Guanfacine Alpha2AR α2A-Adrenergic Receptor Guanfacine->Alpha2AR binds to Gi Gi Protein Alpha2AR->Gi activates Strengthening Strengthening of Network Connectivity Alpha2AR->Strengthening leads to AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces K_channel K+ Channel PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->K_channel opens

Caption: Signaling pathway of Guanfacine in the prefrontal cortex.

The binding of Guanfacine to postsynaptic α2A-adrenergic receptors leads to the activation of inhibitory G-proteins (Gi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in reduced production of cyclic AMP (cAMP). The decrease in cAMP levels leads to the closure of HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, which enhances the signal transmission of pyramidal neurons in the prefrontal cortex. This ultimately strengthens working memory and attention.

References

Synthesis and isotopic labeling of Guanfacine-13C,15N3.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Guanfacine-¹³C,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled Guanfacine-¹³C,¹⁵N₃ and its application as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies. Guanfacine, a selective alpha-2A (α2A) adrenergic receptor agonist, is utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The use of stable isotope-labeled analogs like Guanfacine-¹³C,¹⁵N₃ is critical for the accurate quantification of the parent drug in biological matrices, a fundamental requirement in modern drug development.[3]

Synthesis of Guanfacine-¹³C,¹⁵N₃

The synthesis of Guanfacine-¹³C,¹⁵N₃ involves the incorporation of one ¹³C atom and three ¹⁵N atoms into the guanidine group of the molecule. This is most efficiently achieved by utilizing isotopically labeled guanidine hydrochloride as a key starting material in a condensation reaction with a derivative of 2,6-dichlorophenylacetic acid.[2][4]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-dichlorophenylacetyl chloride with Guanidine-¹³C,¹⁵N₃ hydrochloride. This pathway is adapted from established methods for synthesizing unlabeled guanfacine.[1][5] The use of an acid scavenger, such as potassium carbonate, is employed to neutralize the HCl generated during the reaction.

G_Synthesis cluster_reactants Starting Materials reactant1 2,6-Dichlorophenylacetyl Chloride conditions Acetonitrile (Solvent) Potassium Carbonate (Acid Scavenger) Room Temperature reactant1->conditions + reactant2 Guanidine-¹³C,¹⁵N₃•HCl (* denotes ¹³C, † denotes ¹⁵N) reactant2->conditions product Guanfacine-¹³C,¹⁵N₃ conditions->product Condensation Reaction

Caption: Proposed reaction pathway for the synthesis of Guanfacine-¹³C,¹⁵N₃.

Experimental Protocol: Synthesis

This protocol is based on general methodologies for guanfacine synthesis.[1][5]

  • Preparation of Reactants: In a clean, dry reaction vessel, dissolve Guanidine-¹³C,¹⁵N₃ hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile. Stir the suspension at room temperature.

  • Reaction Initiation: Slowly add a solution of 2,6-dichlorophenylacetyl chloride (1.1 eq) in anhydrous acetonitrile to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 3-4 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts (potassium chloride and excess potassium carbonate). Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Guanfacine-¹³C,¹⁵N₃ by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

  • Characterization: Confirm the identity and purity of the synthesized Guanfacine-¹³C,¹⁵N₃ using High-Resolution Mass Spectrometry (HRMS) to verify the isotopic incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Application in Bioanalytical Methods

Guanfacine-¹³C,¹⁵N₃ is primarily used as an internal standard (IS) for the quantification of guanfacine in biological samples (e.g., plasma) by LC-MS/MS.[6] Its stable isotope composition ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, correcting for variations during sample preparation and analysis.[3]

Experimental Workflow: Pharmacokinetic Study

The workflow for a typical pharmacokinetic or bioequivalence study involves the administration of guanfacine, collection of biological samples, and subsequent analysis using the isotopically labeled internal standard.

G_PK_Workflow dosing Administer Guanfacine Formulation to Subjects sampling Collect Blood Samples at Predetermined Time Points dosing->sampling processing Process Blood to Obtain Plasma sampling->processing prep Plasma Sample Preparation: Spike with Guanfacine-¹³C,¹⁵N₃ (IS) Protein Precipitation processing->prep analysis LC-MS/MS Analysis prep->analysis quant Quantify Guanfacine Concentration (Analyte/IS Peak Area Ratio) analysis->quant pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) quant->pk_analysis

Caption: General experimental workflow for a pharmacokinetic study using Guanfacine-¹³C,¹⁵N₃.

Experimental Protocol: Bioanalytical Method

The following is a detailed protocol for the quantification of guanfacine in human plasma, as described in a bioequivalence study.[6][7]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Guanfacine-¹³C,¹⁵N₃ internal standard working solution.

    • Vortex the mixture for 30 seconds.

    • Add 400 µL of methanol to precipitate plasma proteins.

    • Vortex vigorously for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 analytical column.

    • Utilize a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., 10 mM ammonium formate and acetonitrile).

    • Detect and quantify the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Quantitative Analysis

The following tables summarize the parameters and validation results for a validated LC-MS/MS method for guanfacine quantification using Guanfacine-¹³C,¹⁵N₃.[6][7]

Table 1: Mass Spectrometry Parameters

Parameter Guanfacine (Analyte) Guanfacine-¹³C,¹⁵N₃ (IS)
Ionization Mode ESI Positive ESI Positive

| MRM Transition (m/z) | 246.1 → 60.1 | 250.0 → 159.1 |

Table 2: Bioanalytical Method Validation Summary

Parameter Result
Linearity Range 0.0500 - 10.0 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL
Accuracy (Relative Error) -2.0% to 8.9%
Precision (Coefficient of Variation) 1.6% to 10.5%
Recovery (%)
0.150 ng/mL 103.93%
1.00 ng/mL 97.91%

| 7.50 ng/mL | 100.22% |

Mechanism of Action: Signaling Pathway

Guanfacine exerts its therapeutic effects by acting as a selective agonist at α2A-adrenergic receptors, which are G-protein coupled receptors (GPCRs). In the prefrontal cortex (PFC), these receptors are located on the dendritic spines of pyramidal neurons.[8][9] Activation of these postsynaptic receptors strengthens PFC connectivity and improves cognitive functions like attention and working memory.[8][10]

The signaling cascade initiated by guanfacine involves the inhibition of cyclic adenosine monophosphate (cAMP) production.[9][11]

G_Signaling guanfacine Guanfacine receptor α2A-Adrenergic Receptor guanfacine->receptor binds g_protein Inhibitory G-protein (Gi) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp conversion blocked atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activation reduced channels HCN / K⁺ Channels pka->channels phosphorylation reduced response Strengthened PFC Network Connectivity (Improved Attention & Cognition) channels->response leads to

Caption: Signaling pathway of Guanfacine at the α2A-adrenergic receptor.

Activation of the α2A receptor by guanfacine engages an inhibitory G-protein (Gi).[11] This activated G-protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[8][9] The decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), which subsequently alters the phosphorylation state and activity of downstream ion channels, ultimately enhancing the signal transmission of pyramidal neurons in the prefrontal cortex.[9][11]

References

In-Depth Technical Guide: Physical and Chemical Properties of Guanfacine-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Guanfacine-13C,15N3, an isotopically labeled form of Guanfacine used as an internal standard in quantitative analyses. The document details its core characteristics, relevant experimental protocols for its use, and the biological pathways it influences.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled analog of Guanfacine, a selective alpha-2A adrenergic receptor agonist. The incorporation of one carbon-13 atom and three nitrogen-15 atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Guanfacine in biological matrices.[1][2][3][4][5][6][7][8]

Physical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈[¹³C]H₉Cl₂[¹⁵N]₃O[1]
Formula Weight250.1 g/mol [1]
Physical StateSolid[1]
SolubilitySlightly soluble in Methanol[1][4]
Storage Temperature-20°C
Stability≥ 4 years at -20°C[1]
Chemical Properties

This compound shares its fundamental chemical structure and reactivity with unlabeled Guanfacine. It is susceptible to degradation under acidic and, more significantly, alkaline conditions.[9] It shows slight degradation under oxidative and aqueous conditions but is relatively stable to thermal and photolytic stress.[9]

Table 2: Chemical Identification of this compound

IdentifierValueSource
CAS Number1189924-28-4[1]
Formal NameN-(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)-2,6-dichloro-benzeneacetamide-¹⁵N[1]
SMILESClC1=C(CC([15NH]--INVALID-LINK--=[15NH])=O)C(Cl)=CC=C1[1]
InChI KeyINJOMKTZOLKMBF-DATIIYMNSA-N[1]
Purity≥95%[1]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Guanfacine in biological samples, typically using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of Guanfacine in Human Plasma using HPLC-MS/MS

This protocol is based on a validated method for a bioequivalence study of Guanfacine extended-release tablets.[2][3][10]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the internal standard solution (this compound in methanol).

  • Add methanol to precipitate plasma proteins.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a YMC BASIC column (50 mm × 2.0 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample supernatant.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[2][3][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3][10]

  • MRM Transitions:

    • Guanfacine: m/z 246.1 → 60.1[2][3][10]

    • This compound: m/z 250.0 → 159.1[2][3][10]

4. Data Analysis:

  • Quantify the concentration of Guanfacine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using standards of known Guanfacine concentrations to determine the concentration in the unknown samples.

Mandatory Visualizations

Guanfacine Signaling Pathway

Guanfacine is a selective agonist for the α2A-adrenergic receptor, which is prominently expressed in the prefrontal cortex. Its mechanism of action involves the modulation of intracellular signaling cascades that are crucial for neuronal function and cognitive processes.

Guanfacine_Signaling_Pathway Guanfacine Guanfacine Alpha2A_AR α2A-Adrenergic Receptor Guanfacine->Alpha2A_AR Gi_protein Gi Protein Alpha2A_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to Neuronal_Firing Enhanced Neuronal Firing & PFC Function PKA Protein Kinase A (PKA) cAMP->PKA Activates HCN HCN Channels PKA->HCN Phosphorylates & Opens HCN->Neuronal_Firing Hyperpolarization-activated current inhibits

Caption: Guanfacine's mechanism of action in the prefrontal cortex.

Experimental Workflow for Guanfacine Quantification

The following diagram illustrates the typical workflow for quantifying Guanfacine in biological samples using this compound as an internal standard.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection MS_Analysis MS/MS Analysis (MRM Mode) HPLC_Injection->MS_Analysis Data_Processing Data Processing (Peak Area Ratio) MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for Guanfacine quantification using an internal standard.

References

Guanfacine-13C,15N3 CAS number and commercial suppliers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Guanfacine-13C,15N3, an isotopically labeled form of the selective alpha-2A adrenergic receptor agonist, Guanfacine. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, commercial availability, mechanism of action, and its critical application as an internal standard in quantitative analysis.

Core Compound Properties

This compound is a stable isotope-labeled analog of Guanfacine, which incorporates one carbon-13 atom and three nitrogen-15 atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Guanfacine in biological samples, as it is chemically identical to the unlabeled drug but mass-shifted, allowing for precise and accurate measurement.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
CAS Number 1189924-28-4[5][6]1261393-21-8[7][8][9]
Molecular Formula C₈[¹³C]H₉Cl₂[¹⁵N]₃O[5]C₈[¹³C]H₁₀Cl₃[¹⁵N]₃O[7]
Formula Weight ~250.07 g/mol [6]~286.53 g/mol [7][9]
Synonyms N-(Aminoiminomethyl)-2,6-dichlorobenzeneacetamide-13C,15N3N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide HCl[7]
Purity ≥95%[5]Varies by supplier
Formulation Solid[5]Solid

Commercial Suppliers

This compound and its hydrochloride salt are available from several commercial suppliers specializing in reference standards and research chemicals.

SupplierProduct NameCAS Number
Cayman Chemical This compound1189924-28-4[5]
Santa Cruz Biotechnology Guanfacine-13C, 15N3 Hydrochloride1261393-21-8[7]
Simson Pharma Limited Guanfacine-13C-15N31189924-28-4
This compound Hydrochloride1261393-21-8[9]
LGC Standards Guanfacine-13C, 15N31189924-28-4[6]
MedchemExpress This compound1189924-28-4[2]
TargetMol This compound1189924-28-4[1]
Pharmaffiliates Guanfacine-13C, 15N3 Hydrochloride1261393-21-8[8]

Mechanism of Action: Signaling Pathway in the Prefrontal Cortex

Guanfacine is a selective agonist for the alpha-2A adrenergic receptor (α2A-AR), with its therapeutic effects in conditions like ADHD attributed to its action on postsynaptic receptors in the prefrontal cortex (PFC).[10] By stimulating these receptors, Guanfacine modulates downstream signaling cascades that are crucial for neuronal communication and cognitive function.

The core signaling pathway initiated by Guanfacine in PFC pyramidal neurons involves the following steps:

  • Receptor Binding: Guanfacine binds to postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons.[10]

  • Inhibition of Adenylyl Cyclase: This binding inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic AMP (cAMP).[10]

  • Closure of HCN Channels: The decrease in cAMP concentration leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) potassium channels.[10]

  • Enhanced Neuronal Signaling: Closing these "leak" channels strengthens synaptic connections, enhances the firing efficiency of PFC neurons, and improves the signal-to-noise ratio in PFC networks.[10]

This cascade ultimately enhances the cognitive functions subserved by the PFC, such as working memory, attention, and impulse control.[10]

Guanfacine_Signaling_Pathway cluster_neuron PFC Pyramidal Neuron Dendritic Spine cluster_inhibition guanfacine Guanfacine a2a_receptor α2A-Adrenergic Receptor guanfacine->a2a_receptor Binds to ac Adenylyl Cyclase a2a_receptor->ac Inhibits camp cAMP ac->camp ac->camp ac->ac_inhib_point hcn HCN Channel (Open) camp->hcn Keeps open hcn_closed HCN Channel (Closed) hcn->hcn_closed Closure due to low cAMP strengthen Strengthened Synaptic Signal hcn_closed->strengthen improve Improved PFC Cognitive Function strengthen->improve

Caption: Guanfacine's signaling cascade in the prefrontal cortex.

Experimental Protocol: Quantification of Guanfacine in Plasma

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Guanfacine in biological matrices like plasma or urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variability.

Below is a representative protocol synthesized from validated bioanalytical methods.[7][10]

Materials and Reagents
  • Analyte: Guanfacine

  • Internal Standard (IS): this compound

  • Biological Matrix: Human or rat plasma (K2-EDTA)

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Ammonium formate, Formic acid (all HPLC or LC-MS grade)

  • Equipment: LC-MS/MS system (e.g., Sciex API 4000), analytical balance, centrifuge, vortex mixer, micropipettes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve Guanfacine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Guanfacine stock solution in 50:50 ACN:water to create calibration standards (e.g., ranging from 0.05 to 10 ng/mL).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 5 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard spiking solution (in methanol) to each tube.

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: YMC BASIC (50 mm × 2.0 mm, 3.5 µm) or equivalent.[10]

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 4.0 with formic acid).[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: Isocratic (e.g., 70:30 v/v Mobile Phase A:B).[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 40°C.

    • Total Run Time: ~3-5 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Guanfacine: m/z 246.1 → 159.0 (or 60.1).[7][10]

      • This compound (IS): m/z 250.0 → 159.1 (or similar appropriate fragment).[7]

    • Instrument Parameters: Optimize ion source gas flows, temperature, and collision energy for maximum signal intensity for both analyte and IS.

Data Analysis and Quantification
  • Integrate the peak areas for both the Guanfacine and this compound MRM transitions.

  • Calculate the peak area ratio (Guanfacine / IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Guanfacine in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Guanfacine-13C,15N3: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Guanfacine-13C,15N3, a critical stable isotope-labeled internal standard for the quantification of Guanfacine. This document outlines key quality attributes, experimental protocols for purity and stability assessment, and a summary of the compound's relevant signaling pathway.

Core Compound Specifications

This compound is a synthetic, non-radioactive, isotopically labeled version of Guanfacine, an α2A-adrenergic receptor agonist. The incorporation of one Carbon-13 and three Nitrogen-15 atoms results in a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based assays.[1][2]

ParameterSpecificationSource
Chemical Formula C₈[¹³C]H₉Cl₂[¹⁵N]₃O[2][3]
Molecular Weight 250.07 g/mol [3][4]
CAS Number 1189924-28-4[2][3]
Appearance White Solid[5]
Chemical Purity (HPLC) >95%[4]
Storage Temperature -20°C[2]
Long-term Stability ≥ 4 years (at -20°C)[2]

Isotopic Purity

Isotopic purity, or isotopic enrichment, is a critical parameter for an internal standard, as it ensures the accuracy of quantitative analyses. While specific batch-to-batch isotopic enrichment data for this compound is typically proprietary and found on the Certificate of Analysis (CoA), the generally accepted standard for such research-grade materials is a high degree of enrichment. The chemical purity is reported by suppliers to be greater than 95% as determined by HPLC.[4]

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The following is a generalized protocol for the determination of the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Objective: To determine the percentage of this compound that is fully labeled and to identify the distribution of other isotopic species.

Instrumentation:

  • Liquid Chromatograph (LC) coupled with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol.

    • Prepare a corresponding solution of unlabeled Guanfacine at a similar concentration.

  • LC-HRMS Analysis:

    • Inject the unlabeled Guanfacine solution to determine its retention time and mass spectral profile under the chosen conditions. This will establish the natural isotopic abundance of the molecule.

    • Inject the this compound solution.

    • Acquire full-scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Guanfacine and the labeled this compound.

    • From the mass spectrum of this compound, determine the integrated peak areas for the molecular ions corresponding to the fully labeled species and any other significant isotopic variants.

    • Calculate the isotopic enrichment by expressing the peak area of the fully labeled ion as a percentage of the sum of the peak areas of all related isotopic species.

Stability Profile

The stability of this compound is a critical factor for its reliable use as an internal standard. As stable isotope labeling does not significantly alter the chemical properties of a molecule, the stability profile of this compound is expected to be comparable to that of unlabeled Guanfacine. Forced degradation studies on Guanfacine hydrochloride have shown it to be stable under thermal and photolytic conditions, but susceptible to degradation under acidic, alkaline, and oxidative stress.[6][7][8]

Summary of Forced Degradation Studies on Guanfacine

The following table summarizes the results of forced degradation studies performed on unlabeled Guanfacine hydrochloride, which can be extrapolated to this compound.

Stress ConditionConditionsObservationsDegradation Products
Acid Hydrolysis 1 N HCl at 80°C for 3 hoursSensitive to acidic conditions with the formation of degradation products.DP2 (1.06%)[6]
Alkaline Hydrolysis 1 N NaOH at 80°C for 2 hoursHighly sensitive to alkaline conditions with significant degradation.DP2 (11.11%)[6]
Oxidative Degradation 30% H₂O₂ at room temperature for 5 hoursSlight degradation observed.DP2 (0.36%)[6]
Thermal Degradation Not specifiedStableNo degradation observed[6]
Photolytic Degradation Not specifiedStableNo degradation observed[6]
Neutral Hydrolysis (Water) Water at room temperature for 5 hoursSlight degradation observed.DP2 (0.42%)[6]
Experimental Protocol: Stability-Indicating UHPLC Method

This protocol is adapted from a validated stability-indicating method for Guanfacine and is suitable for assessing the stability of this compound.[6][9]

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) with a UV or PDA detector.

Chromatographic Conditions:

  • Column: Shimpack GIST C18 (100 x 2.1 mm, 3.0 µm)[6]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: A suitable gradient to resolve the parent compound from its degradation products.

  • Flow Rate: 0.3 mL/min[6]

  • Detection Wavelength: 220 nm[7]

  • Column Temperature: 30°C[10]

Procedure:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound at a concentration of 0.50 mg/mL.[6]

    • Subject the solutions to stress conditions as outlined in the forced degradation summary table.

    • Neutralize the acidic and alkaline samples before injection.

  • Analysis:

    • Inject the stressed samples and a control (unstressed) sample into the UHPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

    • Assess the peak purity of the this compound peak to ensure no co-elution with degradation products.

Guanfacine Signaling Pathway

Guanfacine exerts its therapeutic effects, particularly in the treatment of ADHD, through its action as a selective agonist of the α2A-adrenergic receptors located in the prefrontal cortex.[6][7] This interaction triggers a signaling cascade that ultimately enhances neuronal firing and improves cognitive functions such as working memory and attention.[6]

Guanfacine_Signaling_Pathway Guanfacine This compound Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor Binds to & Activates Gi_Protein Gi Protein Alpha2A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP (from ATP) PKA Protein Kinase A (PKA) Adenylyl_Cyclase->PKA Inhibition leads to reduced PKA activity ATP ATP ATP->Adenylyl_Cyclase cAMP->PKA Activates HCN_Channels HCN Channels PKA->HCN_Channels Opens Neuronal_Firing Enhanced Neuronal Firing & Connectivity HCN_Channels->Neuronal_Firing Closure strengthens PFC network Experimental_Workflow Start Receipt of This compound Purity_Assessment Isotopic Purity Assessment (LC-HRMS) Start->Purity_Assessment Stability_Studies Forced Degradation Studies Start->Stability_Studies Data_Analysis Data Analysis & Characterization Purity_Assessment->Data_Analysis Stress_Conditions Acid, Base, Oxidative, Thermal, Photolytic Stress Stability_Studies->Stress_Conditions Analysis Stability-Indicating UHPLC Analysis Stress_Conditions->Analysis Analysis->Data_Analysis Report Technical Report Generation Data_Analysis->Report

References

A Technical Guide to the Solubility of Guanfacine-13C,15N3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Guanfacine-13C,15N3. Given that this compound is an isotopically labeled compound primarily intended for use as an internal standard in quantitative analyses by GC- or LC-MS, its fundamental physicochemical properties, such as solubility, are critical for the preparation of accurate and stable standard solutions[1][2][3].

While specific quantitative solubility data for the labeled form is limited, its solubility profile is expected to be nearly identical to that of its unlabeled counterpart, Guanfacine Hydrochloride. The minor mass increase from stable isotope incorporation does not significantly alter the molecule's polarity or intermolecular interactions. Therefore, this guide leverages the more extensively documented solubility data of Guanfacine Hydrochloride as a reliable proxy.

Quantitative Solubility Data

The solubility of Guanfacine Hydrochloride has been determined in several common organic solvents. This data is essential for preparing stock solutions for analytical and biological assays. The information has been compiled from various technical datasheets and is summarized below for easy comparison.

Table 1: Quantitative Solubility of Guanfacine Hydrochloride in Organic Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)56 mg/mL[5]
Dimethyl Sulfoxide (DMSO)≥14.13 mg/mL[6]
Dimethyl Sulfoxide (DMSO)28.26 mg/mL (100 mM)[7]
Ethanol (EtOH)~25 mg/mL[4]
Ethanol (EtOH)56 mg/mL[5]
Ethanol (EtOH)≥17.17 mg/mL (with warming)[6]
Dimethyl Formamide (DMF)~30 mg/mL[4]
Methanol>30 mg/mL[8]

Qualitative Solubility Notes:

  • This compound : Described as slightly soluble in Methanol; sonication is recommended to aid dissolution[1][9].

  • Guanfacine Hydrochloride : Characterized as sparingly soluble in water, methanol, and ethanol, and slightly soluble in acetone[10].

Mechanism of Action: Signaling Pathway

Guanfacine is a selective α2A-adrenergic receptor agonist[4][7]. Its therapeutic effects, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), are mediated through its action on postsynaptic α2A receptors in the prefrontal cortex[11]. Activation of these G-protein coupled receptors inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which subsequently closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, strengthening network connectivity and enhancing cognitive functions[11][12].

Guanfacine_Signaling_Pathway receptor α2A-Adrenergic Receptor ac Adenylyl Cyclase receptor->ac inhibits camp cAMP hcn HCN Channel (Open) hcn_closed HCN Channel (Closed) hcn->hcn_closed guanfacine Guanfacine guanfacine->receptor binds & activates atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates pka->hcn phosphorylates & keeps open

Caption: Guanfacine's signaling cascade in the prefrontal cortex.

Experimental Protocols

Accurate solubility determination and solution preparation are fundamental for reliable research. The following protocols provide standardized procedures for handling this compound.

This protocol is adapted from standard laboratory procedures for dissolving Guanfacine Hydrochloride for biological experiments[4].

  • Weighing: Accurately weigh the required amount of this compound solid.

  • Solvent Addition: Add the organic solvent of choice (e.g., DMSO, Ethanol) to the solid in an appropriate volumetric flask.

  • Inert Gas Purge: Purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Dissolution: Facilitate dissolution by vortexing and/or sonicating the mixture until the solid is completely dissolved[9]. For less soluble systems, gentle warming may be applied[6].

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to ensure stability[4][5]. For aqueous solutions prepared from a stock, it is recommended not to store them for more than one day[4].

This workflow outlines a robust method for quantifying the solubility of a compound, synthesized from analytical procedures described in the literature[10][13].

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[14].

  • Phase Separation:

    • Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

    • Carefully withdraw the supernatant and pass it through a suitable syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining particulate matter[15].

  • Quantification by UHPLC/HPLC:

    • Prepare a series of dilutions of the clear, saturated filtrate.

    • Analyze the dilutions using a validated reverse-phase UHPLC/HPLC method. An example method is described below:

      • Column: C18, (100 x 2.1) mm, 3.0 µm[10].

      • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 0.1% Orthophosphoric Acid or 0.1% Formic Acid for MS compatibility)[10][16].

      • Flow Rate: ~0.5 mL/min[10].

      • Detector: UV at 210 nm or 220 nm[10][15].

      • Quantification: Determine the concentration of the saturated solution by comparing its peak area against a calibration curve prepared from a standard of known concentration.

Solubility_Workflow cluster_prep Sample Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification start Add Excess Solute to Solvent agitate Agitate at Constant Temp (e.g., 24-48h) start->agitate equil Equilibrium Reached agitate->equil centrifuge Centrifuge Suspension equil->centrifuge filter Filter Supernatant (e.g., 0.45 µm filter) centrifuge->filter dilute Prepare Serial Dilutions filter->dilute hplc Analyze by UHPLC/HPLC dilute->hplc quant Calculate Concentration vs. Calibration Curve hplc->quant

Caption: Experimental workflow for determining compound solubility.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Guanfacine Using Guanfacine-¹³C,¹⁵N₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine is an α₂ₐ-adrenergic receptor agonist utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate and precise quantification of guanfacine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Guanfacine-¹³C,¹⁵N₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring high accuracy and precision.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of guanfacine in plasma using Guanfacine-¹³C,¹⁵N₃ as an internal standard. The methodologies described are based on validated LC-MS/MS methods from the scientific literature.[1][5][6][7]

Signaling Pathway of Guanfacine

Guanfacine exerts its therapeutic effects by selectively binding to and activating α₂ₐ-adrenergic receptors, which are highly concentrated in the prefrontal cortex and locus coeruleus.[8] This activation strengthens prefrontal cortical network connections, which are responsible for regulating attention, emotion, and behavior.[8][9][10] The signaling pathway involves the inhibition of cAMP-HCN channel signaling, leading to enhanced neuronal firing and improved cognitive function.

guanfacine_pathway cluster_prefrontal_cortex Prefrontal Cortex Neuron guanfacine Guanfacine receptor α2A-Adrenergic Receptor guanfacine->receptor binds gi_protein Gi Protein receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP ac->camp converts ATP to hcn HCN Channel camp->hcn opens k_ion K+ hcn->k_ion efflux neuron_firing Strengthened Network Connectivity & Improved Signal hcn->neuron_firing closing strengthens neuronal signal experimental_workflow sample_collection Plasma Sample Collection (e.g., Human or Rat) is_spiking Internal Standard Spiking (Guanfacine-¹³C,¹⁵N₃) sample_collection->is_spiking sample_prep Sample Preparation is_spiking->sample_prep protein_precipitation Protein Precipitation (e.g., Methanol) sample_prep->protein_precipitation Method 1 lle Liquid-Liquid Extraction (e.g., MTBE/DCM) sample_prep->lle Method 2 lc_separation LC Separation protein_precipitation->lc_separation lle->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results (Concentration Data) data_analysis->results

References

Application Note: Quantitative Analysis of Guanfacine in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanfacine is a selective α2A-adrenergic receptor agonist used for treating hypertension and, more recently, attention-deficit hyperactivity disorder (ADHD).[1][2] Accurate and reliable quantification of guanfacine in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose.

The isotope dilution technique, which employs a stable isotope-labeled internal standard (SIL-IS), is the gold standard for quantitative LC-MS/MS analysis.[3] A SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3] This minimizes variability and corrects for matrix effects, leading to highly accurate and precise results.[4][5] This application note details a robust LC-MS/MS method for the quantification of guanfacine in plasma using a stable isotope-labeled internal standard, such as Guanfacine-¹³C-¹⁵N₃ or Guanfacine-¹⁵N₃,¹³C₁.[1][4]

Experimental Protocols

2.1. Materials and Reagents

  • Guanfacine hydrochloride reference standard

  • Guanfacine stable isotope-labeled internal standard (e.g., Guanfacine-¹³C-¹⁵N₃)

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid and/or ammonium formate

  • Human or rat plasma (with appropriate anticoagulant like heparin or EDTA)

  • Reagents for extraction (e.g., methyl tertiary butyl ether, sodium carbonate)[4][6]

2.2. Instrumentation

  • Liquid Chromatograph (LC): A system capable of binary gradient elution (e.g., Shimadzu LC-10AT, Agilent 1200 series, or equivalent).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB Sciex 4000, Waters Xevo TQ-S, or equivalent).[4][7]

  • Analytical Column: A reverse-phase C18 or Phenyl column is typically used. Examples include YMC BASIC (50 x 2.0 mm, 3.5 µm) or XBridge Phenyl (4.6 x 50 mm, 3.5 µm).[4][7]

2.3. Standard and Sample Preparation

2.3.1. Stock and Working Solutions

  • Stock Solutions (e.g., 100 µg/mL): Prepare individual stock solutions of guanfacine and the SIL-IS by dissolving the accurately weighed compounds in methanol.[4]

  • Working Solutions: Prepare serial dilutions of the guanfacine stock solution with a suitable solvent (e.g., methanol/water) to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS (e.g., 50 ng/mL) in a solvent compatible with the initial mobile phase conditions.[4]

2.3.2. Sample Preparation (Liquid-Liquid Extraction Protocol) This protocol is based on a validated method for rat plasma and is a robust starting point.[4][6][8]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the IS working solution to each tube and vortex briefly.

  • Add 200 µL of 1 M sodium carbonate solution and vortex.[6]

  • Add 3.0 mL of methyl tertiary butyl ether (MTBE), cap the tubes, and vortex for 15 minutes.[4][6]

  • Centrifuge the samples at 4000 x g for 5 minutes at 20 °C.[4]

  • Carefully transfer the upper organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.[4]

  • Reconstitute the dried residue in 200 µL of a reconstitution solution (e.g., Acetonitrile:10 mM Ammonium Formate, 20:80, v/v).[4]

  • Vortex to mix, and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Method Development and Workflow

The development of a robust LC-MS/MS method follows a logical progression from parameter optimization to full validation. The following diagrams illustrate the typical workflow and the logic behind method development.

Caption: Overall experimental workflow for guanfacine analysis.

G start Method Development Start ms_opt Optimize MS Parameters (Direct Infusion) start->ms_opt lc_opt Develop LC Method (Column & Mobile Phase) ms_opt->lc_opt peak_shape Good Peak Shape & Retention? lc_opt->peak_shape prep_opt Optimize Sample Prep (Extraction Recovery) sensitivity Sensitivity (LLOQ) Adequate? prep_opt->sensitivity validation Full Method Validation valid_pass Validation Criteria Met? validation->valid_pass end Routine Sample Analysis peak_shape->lc_opt No, Adjust peak_shape->prep_opt Yes sensitivity->prep_opt No, Refine sensitivity->validation Yes valid_pass->start No, Re-optimize valid_pass->end Yes

Caption: Logical flow for LC-MS/MS method development.
LC-MS/MS Method Parameters

The following tables summarize the starting parameters for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column YMC BASIC (50 x 2.0 mm, 3.5 µm)[4]
Mobile Phase A 10 mM Ammonium Formate (pH 4.0) in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Gradient Isocratic: 70% A : 30% B[4]
Column Temp. 50 °C[4]
Injection Vol. 10 µL

| Run Time | ~3.0 minutes[4] |

Table 2: Mass Spectrometry Parameters

Parameter Guanfacine Guanfacine-SIL-IS
Ionization Mode ESI Positive[4] ESI Positive[4]
MRM Transition m/z 246.0 → 159.0[4][8] m/z 252.0 → 161.1 (for ¹⁵N₃,¹³C₁)[4][8]
Alternate: 246.1 → 60.1[1][7] Alternate: 250.0 → 159.1 (for ¹³C,¹⁵N₃)[1][7]
Declustering Potential Instrument Dependent Instrument Dependent
Collision Energy Instrument Dependent Instrument Dependent

| Source Temp. | ~500-650 °C | ~500-650 °C |

Note: MRM (Multiple Reaction Monitoring) transitions and collision energies must be optimized by infusing a standard solution of each compound into the mass spectrometer.

Results and Discussion: Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics for a validated guanfacine assay.

Table 3: Summary of Method Validation Parameters and Typical Results

Parameter Description Typical Acceptance Criteria & Results
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Range: 0.05 - 10 ng/mL (or 50 - 10,000 pg/mL).[1][4] Correlation coefficient (r²) > 0.99.[1]
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of nominal (±20% at LLOQ). Results often between 97-103%.[4]
Precision The closeness of agreement among a series of measurements. Expressed as %CV or %RSD. Intra- and Inter-day precision ≤15% (%CV).[9] Results often < 10%.[4]
LLOQ The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. Signal-to-noise ratio ≥ 5.[4] Typically 0.05 ng/mL (50 pg/mL).[1][4]
Recovery The efficiency of the extraction procedure. Consistent, precise, and reproducible. Often > 90%.[2]
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed to ensure it does not compromise accuracy. The use of a SIL-IS is critical for correction.[4]

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte should be stable under all tested conditions.[2] |

Conclusion

The described LC-MS/MS method, which combines a straightforward liquid-liquid extraction with rapid chromatographic separation and highly selective tandem mass spectrometry, provides a robust and reliable tool for the quantitative determination of guanfacine in plasma. The incorporation of a stable isotope-labeled internal standard is essential for ensuring the highest level of accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical drug development.

References

Application Note: Guanfacine-13C,15N3 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanfacine is a selective alpha-2A adrenergic receptor agonist used for the treatment of hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Accurate determination of guanfacine concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens, assess bioequivalence, and evaluate drug-drug interactions. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[4][5][6] Guanfacine-13C,15N3 is a stable isotope-labeled analog of guanfacine that serves as an ideal internal standard for the accurate quantification of guanfacine in various biological samples.[7][8][9] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.

Mechanism of Action of Guanfacine

Guanfacine exerts its therapeutic effects by selectively binding to and activating α2A-adrenergic receptors, primarily in the prefrontal cortex and brainstem.[1][10] This activation leads to a decrease in the production of cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors. In the prefrontal cortex, this signaling cascade is thought to enhance neuronal firing and improve attention and impulse control.[1] In the brainstem, it results in reduced sympathetic outflow, leading to a decrease in blood pressure and heart rate.[1]

Guanfacine_Signaling_Pathway cluster_neuron Postsynaptic Neuron Guanfacine Guanfacine a2A_receptor α2A-Adrenergic Receptor Guanfacine->a2A_receptor Binds to G_protein Gi Protein a2A_receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Inactivates PKA by binding to regulatory subunits PKA_active Protein Kinase A (Active) CREB CREB (Inactive) PKA_active->CREB Phosphorylates CREB_active CREB-P (Active) Gene_expression Altered Gene Expression CREB_active->Gene_expression Regulates Neuronal_activity Modulated Neuronal Activity Gene_expression->Neuronal_activity Leads to Pharmacokinetic_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical study_design Study Design & Protocol Development sample_collection Biological Sample Collection (e.g., Plasma) study_design->sample_collection is_spiking Spiking with This compound (IS) sample_collection->is_spiking sample_prep Sample Preparation (Protein Precipitation) is_spiking->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing pk_analysis Pharmacokinetic Parameter Calculation data_processing->pk_analysis reporting Reporting & Interpretation pk_analysis->reporting

References

Application Notes and Protocols: Quantitative Analysis of Guanfacine-13C,15N3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine is a selective alpha-2A adrenergic receptor agonist used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension.[1][2][3][4] Accurate quantification of guanfacine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the analysis of guanfacine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Guanfacine-13C,15N3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of guanfacine in plasma.

Table 1: Mass Spectrometry Parameters

ParameterGuanfacineThis compound (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z)246.0 → 159.0[2][5][6]252.0 → 161.1[2][5][6]
Alternate MRM Transition (m/z)246.1 → 60.1[1][3]250.0 → 159.1[1][3][4]

Table 2: Method Validation Parameters

ParameterValue
Linearity Range0.05 - 10.0 ng/mL[1][3]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[1][7]
Accuracy (Relative Error)-2.8% to 8.9%[1]
Precision (Coefficient of Variation)1.6% to 10.5%[1]
Mean Recovery97.91% to 103.93%[1]

Experimental Protocols

Materials and Reagents
  • Guanfacine hydrochloride reference standard

  • This compound hydrochloride internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and methyl tertiary butyl ether

  • Ammonium formate

  • Formic acid

  • Sodium carbonate

  • Human plasma (with K3-EDTA as anticoagulant)

  • Deionized water

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

3.2.1. Protein Precipitation (Simpler Method) [1][3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.2.2. Liquid-Liquid Extraction (Higher Purity) [2][5][6]

  • To 100 µL of plasma sample in a glass tube, add 50 µL of the internal standard working solution.

  • Add 200 µL of 1 M sodium carbonate solution and vortex briefly.[6]

  • Add 3 mL of methyl tertiary butyl ether as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

3.3.1. Liquid Chromatography Conditions

  • Column: YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) or equivalent[2][5][6]

  • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v)[2][5][6]

  • Flow Rate: 0.3 mL/min[2][5][6]

  • Column Temperature: 50°C[5]

  • Injection Volume: 10 µL

  • Run Time: Approximately 3 minutes[5]

3.3.2. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode[1][2][3][5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2][3][5][6]

  • MRM Transitions: Monitor the transitions listed in Table 1.

Visualizations

Experimental Workflow

G plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is prep Sample Preparation is->prep pp Protein Precipitation (Methanol) prep->pp Method 1 lle Liquid-Liquid Extraction (MTBE) prep->lle Method 2 vortex1 Vortex & Centrifuge pp->vortex1 vortex2 Vortex & Centrifuge lle->vortex2 drydown1 Evaporate Supernatant vortex1->drydown1 drydown2 Evaporate Organic Layer vortex2->drydown2 reconstitute Reconstitute in Mobile Phase drydown1->reconstitute drydown2->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Data Acquisition & Analysis inject->analysis

Caption: Workflow for Guanfacine Analysis in Plasma.

Guanfacine Signaling Pathway

Guanfacine acts as a selective agonist for the alpha-2A adrenergic receptor, primarily in the prefrontal cortex.[1][2][5] Its mechanism of action involves the inhibition of cyclic AMP (cAMP) production, which leads to the closure of HCN (hyperpolarization-activated cyclic nucleotide-gated) channels.[2][5][6] This enhances the signal transmission of pyramidal neurons, improving cognitive functions such as working memory and attention.[5]

G guanfacine Guanfacine receptor Alpha-2A Adrenergic Receptor (Postsynaptic) guanfacine->receptor binds to adenylyl Adenylyl Cyclase receptor->adenylyl inhibits camp cAMP atp ATP atp->camp converted by Adenylyl Cyclase hcn HCN Channels camp->hcn opens closure Channel Closure hcn->closure leads to neuron Enhanced Pyramidal Neuron Signaling closure->neuron cognition Improved Attention & Working Memory neuron->cognition

References

Application of Guanfacine-13C,15N3 in therapeutic drug monitoring.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Guanfacine is an alpha-2A adrenergic receptor agonist primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension. Therapeutic Drug Monitoring (TDM) of guanfacine is crucial to optimize dosing, ensure efficacy, and minimize adverse effects, which can include hypotension, bradycardia, and sedation.[1][2][3] The use of a stable isotope-labeled internal standard, such as Guanfacine-13C,15N3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[4][5][6]

Principle of the Method

This application note describes a validated LC-MS/MS method for the quantification of guanfacine in human plasma. The method utilizes this compound as an internal standard (IS). Plasma samples are prepared using a simple and efficient protein precipitation method.[4][5][6] The analyte and IS are then separated from endogenous plasma components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of guanfacine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Guanfacine Signaling Pathway

Guanfacine primarily exerts its therapeutic effects in the prefrontal cortex (PFC) by acting as a selective agonist at postsynaptic alpha-2A adrenergic receptors located on the dendritic spines of pyramidal neurons.[4] This binding initiates a signaling cascade that strengthens PFC network connectivity, which is crucial for attention and executive function.[1][4]

The key steps in the signaling pathway are:

  • Receptor Binding: Guanfacine binds to the alpha-2A adrenergic receptor.

  • G-Protein Activation: This binding activates the inhibitory G-protein, Gi.

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduced cAMP Production: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4]

  • PKA Inhibition: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Ion Channel Modulation: PKA is responsible for phosphorylating and opening potassium (K+) channels. By inhibiting PKA, guanfacine stimulation leads to the closure of these K+ channels.[4]

  • Strengthened Neuronal Firing: The closure of K+ channels strengthens synaptic transmission and enhances the firing of PFC neurons, thereby improving cognitive functions regulated by this brain region.[4]

Guanfacine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanfacine Guanfacine Receptor α2A-Adrenergic Receptor Guanfacine->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP K_channel K+ Channel Strengthening Strengthened Neuronal Firing K_channel->Strengthening Closure leads to PKA PKA cAMP->PKA Activates PKA->K_channel Opens

Caption: Guanfacine's postsynaptic signaling cascade in the prefrontal cortex.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of guanfacine using this compound as an internal standard. The data is compiled from published studies.[4][5][6]

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analyte Guanfacine
Internal Standard This compound
Matrix Human Plasma
Sample Preparation Protein Precipitation with Methanol
LC Column C18 or equivalent
Mobile Phase Acetonitrile and Ammonium Formate Buffer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Guanfacine) m/z 246.1 → 60.1
MRM Transition (IS) m/z 250.0 → 159.1

Table 2: Method Validation Data

ParameterResult
Linearity Range 0.050 - 10.0 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.050 ng/mL
Intra-day Precision (%CV) 1.6% - 10.5%
Inter-day Precision (%CV) 1.6% - 10.5%
Accuracy (Relative Error) -2.0% to 8.9%
Mean Recovery 97.91% - 103.93%

Detailed Experimental Protocol

1. Materials and Reagents

  • Guanfacine reference standard

  • This compound internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Guanfacine Stock Solution (1 mg/mL): Accurately weigh and dissolve guanfacine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the guanfacine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

The following workflow outlines the steps for extracting guanfacine from plasma samples.

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS 1. Add Internal Standard (this compound) Start->Add_IS Add_Methanol 2. Add Methanol (Protein Precipitant) Add_IS->Add_Methanol Vortex 3. Vortex Mix Add_Methanol->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant_Transfer 5. Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis 6. Inject into LC-MS/MS System Supernatant_Transfer->Analysis End End: Data Acquisition Analysis->End

Caption: Workflow for plasma sample preparation using protein precipitation.

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.

  • Add 150 µL of methanol to each tube to precipitate plasma proteins.[4][5][6]

  • Vortex mix the tubes for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Injection Volume: 5-10 µL.

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate guanfacine from endogenous interferences.

  • Ionization: ESI+.

  • MRM Transitions: Monitor the transitions specified in Table 1.

5. Data Analysis and Quantification

  • Integrate the peak areas for guanfacine and this compound.

  • Calculate the peak area ratio (Guanfacine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of guanfacine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the therapeutic drug monitoring of guanfacine in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for clinical research and routine TDM applications. This methodology ensures accurate quantification, which is essential for individualized patient care and optimizing therapeutic outcomes.

References

Application Notes and Protocols for Guanfacine Analysis using an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of guanfacine from biological matrices for quantitative analysis, with a focus on methods incorporating an internal standard. The protocols outlined below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used techniques in bioanalytical method development and have been adapted for the specific analysis of guanfacine.

Introduction

Guanfacine is an α2A-adrenergic receptor agonist used in the treatment of hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD). Accurate and precise quantification of guanfacine in biological samples such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as guanfacine-¹³C-¹⁵N₃, is highly recommended to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[1][2][3]

Internal Standard Selection and Preparation

The ideal internal standard (IS) for mass spectrometry-based assays is a stable isotope-labeled (SIL) analog of the analyte. Guanfacine-¹³C-¹⁵N₃ or Guanfacine ¹⁵N₃ ¹³C₁ are commonly used as internal standards for guanfacine analysis.[1][4] These SIL-IS have nearly identical chemical and physical properties to guanfacine, ensuring they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This minimizes the impact of matrix effects and procedural losses on the accuracy of quantification.

Preparation of Internal Standard Working Solution:

A stock solution of the internal standard is typically prepared in methanol at a concentration of 1 mg/mL. This stock solution is then diluted with an appropriate solvent (e.g., 50% methanol in water) to prepare a working solution at a concentration that yields a robust signal in the analytical system. The final concentration of the IS in the analytical sample should be consistent across all calibration standards, quality control samples, and study samples.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sample volume, throughput requirements, and the nature of the biological matrix. Below are detailed protocols for three common techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum. It is a high-throughput technique suitable for early-stage drug discovery and development.[1][3]

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each sample, calibration standard, and quality control sample.

  • Precipitation: Add 300 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Workflow Diagram:

Protein Precipitation Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_methanol Add Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analysis LC-MS/MS Analysis transfer_supernatant->analysis Liquid-Liquid Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_base Add Base (pH Adjustment) add_is->add_base add_solvent Add Extraction Solvent add_base->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid-Phase Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is pretreat Pre-treat Sample add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Bioequivalence Studies of Guanfacine Formulations Using Guanfacine-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine, an alpha-2A adrenergic receptor agonist, is utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD).[1] The development of generic formulations of guanfacine necessitates rigorous bioequivalence (BE) studies to ensure therapeutic interchangeability with the reference listed drug. The use of a stable isotope-labeled internal standard, such as Guanfacine-13C,15N3, is a critical component of the analytical methodology for these studies, providing high accuracy and precision in the quantification of guanfacine in biological matrices.[2]

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of guanfacine formulations, with a specific focus on the application of this compound as an internal standard in LC-MS/MS assays.

Signaling Pathway of Guanfacine

Guanfacine selectively stimulates postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). The reduction in cAMP levels results in the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This action enhances the signaling of pyramidal neurons in the prefrontal cortex, leading to improved working memory and attention.[1][3]

Guanfacine_Signaling_Pathway cluster_neuron Postsynaptic Neuron (Prefrontal Cortex) Guanfacine Guanfacine Alpha2A α2A-Adrenergic Receptor Guanfacine->Alpha2A Binds to AC Adenylyl Cyclase Alpha2A->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC HCN HCN Channel (Open) cAMP->HCN Opens HCN_closed HCN Channel (Closed) HCN->HCN_closed Closes due to low cAMP Signal Enhanced Neuronal Signal HCN_closed->Signal BE_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization1 Randomization to Test or Reference Informed_Consent->Randomization1 Dosing1 Drug Administration (Fasting or Fed) Randomization1->Dosing1 Sampling1 Blood Sampling (Predose and Postdose) Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis (Guanfacine & this compound) Sampling1->Bioanalysis Crossover Crossover to Alternate Formulation Washout->Crossover Dosing2 Drug Administration (Fasting or Fed) Crossover->Dosing2 Sampling2 Blood Sampling (Predose and Postdose) Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

References

MRM transitions for guanfacine and Guanfacine-13C,15N3 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of guanfacine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The protocol includes optimized Multiple Reaction Monitoring (MRM) transitions for guanfacine and its stable isotope-labeled internal standard (SIL-IS), Guanfacine-¹³C,¹⁵N₃, along with comprehensive experimental procedures.

Introduction

Guanfacine is a selective alpha-2A adrenergic receptor agonist used in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Therefore, a robust and sensitive analytical method for the accurate quantification of guanfacine in biological samples is essential for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note details two reliable methods for sample preparation and the corresponding LC-MS/MS parameters for the successful quantification of guanfacine.

MRM Transitions and Mass Spectrometry Parameters

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. Two sets of validated MRM transitions for guanfacine and its SIL-IS are provided below. The positive ion mode is utilized for detection.[2][3]

Table 1: MRM Transitions and Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Guanfacine246.0159.01640
Guanfacine246.160.1Not SpecifiedNot Specified
Guanfacine-¹³C,¹⁵N₃ (IS)252.0161.11640
Guanfacine-¹³C,¹⁵N₃ (IS)250.0159.1Not SpecifiedNot Specified

Note: The collision energy was specified for the first set of transitions.[2] For the second set, the collision energy should be optimized by the user based on their specific instrument.

Experimental Protocols

This section outlines two distinct, validated protocols for the extraction of guanfacine from plasma samples, followed by the analytical conditions for LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of guanfacine in rat plasma.[2]

3.1.1. Sample Preparation

  • To 100 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (Guanfacine-¹³C,¹⁵N₃ in methanol).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of 1 M sodium carbonate solution and vortex briefly.

  • Add 3.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Cap the tube and vortex for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see section 3.3).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

3.1.2. Experimental Workflow

LLE_Workflow plasma 100 µL Plasma is Add 50 µL IS plasma->is vortex1 Vortex is->vortex1 na2co3 Add 200 µL 1M Na₂CO₃ vortex1->na2co3 vortex2 Vortex na2co3->vortex2 mtbe Add 3 mL MTBE vortex2->mtbe vortex3 Vortex 15 min mtbe->vortex3 centrifuge Centrifuge vortex3->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow.
Protocol 2: Protein Precipitation (PPT)

This protocol is a simpler and faster method suitable for high-throughput analysis, adapted from a bioequivalence study of guanfacine.[3]

3.2.1. Sample Preparation

  • To a designated volume of plasma sample, add three volumes of methanol containing the internal standard (Guanfacine-¹³C,¹⁵N₃).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

3.2.2. Experimental Workflow

PPT_Workflow plasma Plasma Sample ppt Add 3 vol. Methanol with IS plasma->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Protein Precipitation Workflow.
Liquid Chromatography Conditions

The following chromatographic conditions have been shown to provide good separation and peak shape for guanfacine and its internal standard.[2]

Table 2: Liquid Chromatography Parameters

ParameterCondition
HPLC ColumnYMC BASIC (50 mm × 2.0 mm, 3.5 µm)
Mobile PhaseA: 10 mM Ammonium formate in water, B: Acetonitrile (30:70 v/v)
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time3.0 minutes
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with the MRM settings detailed in Table 1.

Table 3: General Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Nebulizer Gas30 psi
Heater Gas40 psi
Curtain Gas25 psi
CAD Gas3 psi

Guanfacine Signaling Pathway

Guanfacine exerts its therapeutic effects by modulating neuronal signaling in the prefrontal cortex (PFC). It is a selective agonist of the alpha-2A adrenergic receptor.[1]

Guanfacine_Signaling Guanfacine Guanfacine Alpha2A α2A-Adrenergic Receptor Guanfacine->Alpha2A Binds and Activates Gi Gi Protein Alpha2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Activates HCN HCN Channels PKA->HCN Opens Neuronal_Firing Enhanced Neuronal Firing (Improved PFC Function) HCN->Neuronal_Firing Closure leads to

Guanfacine's Mechanism of Action.

Stimulation of the alpha-2A adrenergic receptor by guanfacine activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, leading to enhanced neuronal firing and improved cognitive function in the prefrontal cortex.[1]

Conclusion

The methods described in this application note provide a robust and reliable framework for the quantitative analysis of guanfacine in biological matrices. The choice between liquid-liquid extraction and protein precipitation will depend on the specific requirements of the study, such as sample volume, throughput needs, and desired level of sample cleanup. The provided MRM transitions and LC-MS/MS parameters serve as a strong starting point for method development and validation in any bioanalytical laboratory.

References

Chromatographic Separation of Guanfacine and its Labeled Standard: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of guanfacine and its isotopically labeled internal standard. The methodologies outlined are primarily based on High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), a robust and sensitive technique for quantifying analytes in biological matrices.

Introduction

Guanfacine, an α2A-adrenergic receptor agonist, is utilized in the treatment of hypertension and Attention Deficit Hyperactivity Disorder (ADHD). Accurate and reliable quantification of guanfacine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details validated chromatographic methods for the separation and quantification of guanfacine, often employing a stable isotope-labeled internal standard (IS) such as Guanfacine-¹³C-¹⁵N₃ to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Chromatographic Conditions: A Comparative Overview

Several successful methods for the chromatographic separation of guanfacine have been reported. The following tables summarize the key parameters from various validated Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods, providing a comparative overview for researchers to select the most suitable conditions for their specific application.

Table 1: LC-MS/MS and HPLC-MS Conditions for Guanfacine Analysis
ParameterMethod 1 (Plasma)[1][2]Method 2 (Plasma)[3]Method 3 (Urine)[4][5]Method 4 (Plasma)[6][7][8][9]
Chromatographic System LC-ESI-MS/MS[1]LC-MS/MS[3]HPLC-MS[4][5]HPLC-MS/MS[6][7][8][9]
Column YMC BASIC (50 x 2.0 mm, 3.5 µm)[1][2]XBridge Phenyl (50 x 4.60 mm, 3.5 µm)[3]YMC Basic S-5 (150 x 2.0 mm, 5 µm)[4][5]Not Specified
Mobile Phase 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (70:30, v/v)[1][2]Not SpecifiedNot SpecifiedNot Specified
Flow Rate 0.3 mL/min[1][2]Not SpecifiedNot SpecifiedNot Specified
Column Temperature 50 °C[1]Not SpecifiedNot SpecifiedNot Specified
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Internal Standard (IS) Guanfacine-¹⁵N₃-¹³C₁[1]Guanfacine-¹³C-¹⁵N₃[3]Protriptyline[4][5]Guanfacine-¹³C-¹⁵N₃[6][7][8][9]
Ionization Mode Positive ESI[1]Positive ESI[3]Positive ESI[4][5]Positive ESI[6][7][8][9]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2]Multiple Reaction Monitoring (MRM)[3]Selected Ion Resonance[4][5]Multiple Reaction Monitoring (MRM)[6][7][8][9]
Table 2: Mass Spectrometry Parameters for Guanfacine and Labeled Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Guanfacine246.0159.0[1][2]
Guanfacine246.160.1[6][7][8][9]
Guanfacine246.2159.0[10][11]
Guanfacine-¹⁵N₃-¹³C₁ (IS)252.0161.1[1][2]
Guanfacine-¹³C-¹⁵N₃ (IS)250.0159.1[3][6][7][8][9]
Enalaprilat (IS)349.2205.9[10][11]
Table 3: Performance Characteristics of Various Methods
ParameterMethod 1 (Plasma)[1][2]Method 2 (Plasma)[10][11]Method 3 (Urine)[4][5]Method 4 (Plasma)[6][7][8][9]
Linearity Range 50.00–10,000.00 pg/mL0.1-20 ng/mL20-2000 ng/mL0.0500-10.0 ng/mL
Lower Limit of Quantification (LLOQ) 50.00 pg/mL0.1 ng/mL20 ng/mL0.0500 ng/mL
Retention Time ~1.1 min[1]Not Specified<5 min[4][5]Not Specified
Recovery >90%[10]>90%[10][11]>89%[4][5]97.91-103.93%[6][7][8]
Precision (%CV) <15%<10.8%<15%[4][5]1.6-10.5%[6][7][9]
Accuracy Not Specified92.9-108.4%Not Specified-2 to 8.9% (Relative Error)[6][7][9]

Experimental Protocol: A Generalized LC-MS/MS Method

This protocol provides a generalized procedure for the extraction and analysis of guanfacine from plasma samples. It is a synthesis of common practices from the cited literature and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Guanfacine Hydrochloride Reference Standard

  • Guanfacine-¹³C-¹⁵N₃ (or other suitable labeled standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Control Human Plasma

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting guanfacine from plasma.[6][7][8][9][10][11]

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard solution.

  • Precipitation: Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a portion of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

An alternative to protein precipitation is liquid-liquid extraction.[1][2]

  • Aliquot: Start with 100 μL of the plasma sample.[1][2]

  • Extraction: Perform a liquid-liquid extraction to isolate the analyte.[1][2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the chromatographic analysis of guanfacine.

Guanfacine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separation Chromatographic Separation Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Acquisition & Quantification Detection->Quantification Peak_Integration Peak Integration Quantification->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Report Generate Report Concentration_Calc->Report

Caption: Workflow for Guanfacine Analysis in Plasma.

Conclusion

The LC-MS/MS methods detailed in this application note provide sensitive, selective, and robust approaches for the quantification of guanfacine in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision. The provided protocols and tabulated data serve as a valuable resource for researchers in the development and validation of their own analytical methods for guanfacine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Guanfacine Analysis with Guanfacine-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of guanfacine using its stable isotope-labeled internal standard, Guanfacine-13C,15N3.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to matrix effects in guanfacine bioanalysis.

Initial Assessment of Matrix Effects

Question: My guanfacine or internal standard (this compound) peak response is inconsistent or suppressed across different sample lots. How do I confirm if this is a matrix effect?

Answer: Matrix effects, the suppression or enhancement of analyte signal due to co-eluting components from the sample matrix, are a common challenge in LC-MS/MS analysis. To confirm their presence, a post-column infusion experiment is a valuable qualitative tool. This involves infusing a constant flow of a standard solution containing guanfacine and this compound into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

Quantitatively, matrix effects can be assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. A significant difference suggests the presence of matrix effects.

A stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience the same degree of matrix effect, thus compensating for signal variations. However, if the analyte and IS do not perfectly co-elute, or if the matrix effect is severe, inaccurate quantification can still occur.

Troubleshooting Poor Peak Shape

Question: I am observing poor peak shape (tailing, fronting, or splitting) for guanfacine and/or this compound. What are the potential causes and solutions?

Answer: Poor peak shape can be indicative of several issues, including matrix effects, chromatographic problems, or sample preparation inefficiencies.

  • Peak Tailing: This is often caused by secondary interactions between the basic guanfacine molecule and active sites on the column packing material. It can also result from a partially blocked column frit due to precipitated matrix components.

    • Solution: Ensure the mobile phase pH is appropriate to maintain guanfacine in its protonated state. Consider using a column with end-capping or a different stationary phase chemistry. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the in-line filter and guard column.

  • Peak Fronting: This can occur due to column overload.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample solvent is not significantly stronger than the initial mobile phase.

  • Peak Splitting: This may be caused by a partially clogged inlet frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.

    • Solution: Inspect and clean the column inlet, replace the column if necessary, and ensure the reconstitution solvent is compatible with the initial mobile phase conditions.

Addressing Ion Suppression

Question: I have confirmed ion suppression is affecting my guanfacine analysis. What are the strategies to mitigate this?

Answer: Ion suppression in bioanalysis is frequently caused by co-eluting phospholipids from the plasma or serum matrix. The following strategies can help mitigate ion suppression:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components.

    • Protein Precipitation (PPT): While simple and fast, it may not effectively remove phospholipids, potentially leading to ion suppression.

    • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE which combines reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts by selectively retaining the analyte while washing away interferences.

  • Chromatographic Separation: Adjusting the chromatographic conditions can help separate guanfacine and its internal standard from the regions of ion suppression.

    • Modify Gradient: A shallower gradient can improve the resolution between the analytes and interfering matrix components.

    • Change Column Chemistry: Utilizing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both the analytes and matrix components.

  • Ensure Co-elution of Analyte and Internal Standard: The effectiveness of this compound relies on its co-elution with guanfacine. Chromatographic conditions should be optimized to ensure both compounds have identical retention times.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for guanfacine analysis?

A1: A SIL-IS is considered the gold standard for quantitative LC-MS/MS bioanalysis because it has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. By co-eluting with guanfacine, this compound experiences the same degree of ion suppression or enhancement, allowing for accurate correction of matrix effects and improving the precision and accuracy of the measurement.[1]

Q2: Can I use a different internal standard if this compound is not available?

A2: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog internal standard has a similar extraction recovery, chromatographic retention time, and ionization response to guanfacine to effectively compensate for matrix effects. Significant differences in these properties can lead to inaccurate quantification.

Q3: My results show good recovery but high variability. Could this still be a matrix effect?

A3: Yes. High recovery indicates that the extraction procedure is efficient at retrieving the analyte from the matrix. However, high variability between samples, especially from different sources, can be a strong indicator of inconsistent matrix effects. Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression or enhancement. The use of a co-eluting SIL-IS is critical in these situations to normalize for this variability.

Q4: How do I choose the best sample preparation technique for my guanfacine assay?

A4: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): Best for high-throughput screening where lower sensitivity can be tolerated. It is the simplest and fastest method.

  • Liquid-Liquid Extraction (LLE): Offers a good balance between cleanup efficiency and ease of use. It is generally better at removing phospholipids than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and is ideal for assays requiring the highest sensitivity and minimal matrix effects. Mixed-mode SPE is particularly effective for basic compounds like guanfacine.

Q5: What are the typical MRM transitions for guanfacine and this compound?

A5: Commonly used MRM transitions in positive electrospray ionization (ESI) mode are:

  • Guanfacine: m/z 246.1 → 60.1[2][3]

  • This compound: m/z 250.0 → 159.1[2][3] It is always recommended to optimize these transitions on your specific mass spectrometer.

Quantitative Data Summary

The following tables summarize performance data from published methods for guanfacine analysis, comparing different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for Guanfacine Analysis in Plasma

ParameterProtein Precipitation (PPT)[2][3]Liquid-Liquid Extraction (LLE)[4]Solid-Phase Extraction (SPE)
Biological Matrix Human PlasmaRat PlasmaN/A
Extraction Recovery 97.91% - 103.93%Not explicitly reported, but method was chosen for high recovery and selectivity.N/A
Matrix Effect No significant ion suppression observed.Ion suppression was observed with PPT, leading to the selection of LLE.N/A
LLOQ 0.050 ng/mL50.00 pg/mL (0.050 ng/mL)N/A
Precision (%CV) 1.6% - 10.5%< 15%N/A
Accuracy (%RE) -2.8% to 8.9%Within ±15%N/A

N/A: No specific, detailed SPE protocol with quantitative data for guanfacine was identified in the literature search.

Experimental Protocols

Protein Precipitation (PPT) Method

This protocol is adapted from a validated method for the analysis of guanfacine in human plasma.[2][3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 400 µL of methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Method

This protocol is based on a method developed for guanfacine analysis in rat plasma, which was chosen after observing ion suppression with a PPT method.[4]

  • To 100 µL of plasma sample in a glass tube, add 50 µL of this compound internal standard working solution and vortex briefly.

  • Add 200 µL of 1 M sodium carbonate solution and vortex.

  • Add 3 mL of methyl tertiary butyl ether as the extraction solvent.

  • Cap the tube and vortex for 15 minutes.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the supernatant to dryness under nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate).

  • Inject an aliquot into the LC-MS/MS system.

General Solid-Phase Extraction (SPE) Guidance for Basic Drugs

While a specific SPE protocol for guanfacine was not found, a general approach for basic drugs using a mixed-mode cation exchange sorbent can be followed. This type of sorbent utilizes both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

  • Pre-treat Sample: Acidify the plasma sample with an acid like formic acid to ensure guanfacine is protonated.

  • Condition Sorbent: Condition the mixed-mode SPE cartridge with methanol followed by an acidic aqueous solution (e.g., water with 0.1% formic acid).

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash:

    • Wash with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar, non-basic interferences. The protonated guanfacine should remain bound to the cation exchange sites.

  • Elute: Elute guanfacine with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on guanfacine, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Poor Peak Shape Observed check_is Check Internal Standard (this compound) Response and Peak Shape start->check_is is_ok IS Response Stable and Peak Shape Good? check_is->is_ok check_analyte Check Guanfacine Response and Peak Shape is_ok->check_analyte Yes is_issue Investigate IS Stability, Purity, or Preparation Error is_ok->is_issue No analyte_ok Guanfacine Stable and Good Peak Shape? check_analyte->analyte_ok matrix_effect Suspect Matrix Effect (Ion Suppression/Enhancement) analyte_ok->matrix_effect No solution Problem Resolved analyte_ok->solution Yes confirm_me Confirm with Post-Column Infusion or Post-Extraction Spike Experiment matrix_effect->confirm_me me_present Matrix Effect Confirmed? confirm_me->me_present optimize_prep Optimize Sample Preparation (Switch to LLE or SPE) me_present->optimize_prep Yes no_me Investigate Other Issues: Instrument Performance, Standard Preparation me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom optimize_chrom->solution is_issue->start analyte_issue Investigate Guanfacine Stability or Degradation analyte_issue->start no_me->start

Caption: A logical workflow for troubleshooting matrix effects in guanfacine analysis.

Sample_Prep_Comparison cluster_0 Sample Preparation Technique cluster_1 Characteristics ppt Protein Precipitation (PPT) speed Speed ppt->speed Fastest cost Cost ppt->cost Lowest cleanup Cleanup Efficiency ppt->cleanup Low sensitivity Assay Sensitivity ppt->sensitivity Lower lle Liquid-Liquid Extraction (LLE) lle->speed Moderate lle->cost Moderate lle->cleanup Good lle->sensitivity Good spe Solid-Phase Extraction (SPE) spe->speed Slowest spe->cost Highest spe->cleanup Highest spe->sensitivity Highest

Caption: Comparison of common sample preparation techniques for guanfacine bioanalysis.

Matrix_Effect_Mitigation problem Matrix Effect Detected (Ion Suppression) strategy Mitigation Strategy problem->strategy sample_prep Improve Sample Preparation strategy->sample_prep chromatography Optimize Chromatography strategy->chromatography is_use Ensure Proper IS Use strategy->is_use ppt_to_lle Switch PPT to LLE sample_prep->ppt_to_lle lle_to_spe Switch LLE to SPE sample_prep->lle_to_spe mixed_mode Use Mixed-Mode SPE sample_prep->mixed_mode gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column flow_rate Adjust Flow Rate chromatography->flow_rate coelution Confirm Co-elution of Guanfacine and IS is_use->coelution purity Check IS Purity is_use->purity

Caption: Strategies for mitigating matrix effects in guanfacine LC-MS/MS analysis.

References

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Guanfacine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of guanfacine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of guanfacine?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, guanfacine, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. Essentially, even if guanfacine is present, its signal may be artificially low or undetectable, leading to inaccurate quantification.

Q2: What are the primary causes of ion suppression in guanfacine bioanalysis?

A2: The primary causes of ion suppression in guanfacine bioanalysis are co-eluting matrix components from biological samples. In plasma or serum, phospholipids are a major contributor to ion suppression, especially in positive electrospray ionization mode. Other sources include salts from buffers, anticoagulants (like EDTA, heparin), and other endogenous molecules. The complexity of the biological matrix directly correlates with the potential for ion suppression.

Q3: How can I detect ion suppression in my guanfacine LC-MS/MS method?

A3: The most common method for identifying regions of ion suppression is the post-column infusion experiment . In this technique, a constant flow of a standard solution of guanfacine is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for guanfacine indicates a region where co-eluting matrix components are causing ion suppression.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?

A4: A stable isotope-labeled internal standard, such as Guanfacine-¹³C-¹⁵N₃, is the most effective way to compensate for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to guanfacine, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to accurate and precise quantification.

Troubleshooting Guides

Problem 1: Low or no guanfacine signal, even in spiked samples.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring and at what retention time.

  • Optimize Sample Preparation: If ion suppression is confirmed, enhance the sample cleanup procedure to remove interfering matrix components.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.

    • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT and can significantly reduce ion suppression.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components and minimizing ion suppression.

  • Modify Chromatographic Conditions: Adjust the HPLC/UHPLC method to chromatographically separate guanfacine from the regions of ion suppression identified in the post-column infusion experiment.

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can alter selectivity.

    • Modify the Mobile Phase Gradient: Adjusting the gradient can change the elution profile of both guanfacine and interfering components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for guanfacine is highly recommended to compensate for matrix effects.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Implement a More Robust Sample Preparation Method: As detailed above, switching from PPT to LLE or SPE can minimize variability in matrix effects.

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.

Problem 3: My SIL-IS is not adequately compensating for matrix effects.

Possible Cause:

  • Isotopic Crosstalk: The analyte signal may be contributing to the internal standard signal, or vice-versa, especially if the mass difference is small or if there are naturally occurring isotopes.

  • Differential Matrix Effects: In rare cases, the analyte and SIL-IS may not experience the exact same degree of ion suppression.

Troubleshooting Steps:

  • Verify Isotopic Purity of the SIL-IS: Analyze a high concentration of the SIL-IS to check for the presence of any unlabeled guanfacine.

  • Check for Crosstalk:

    • Inject a high concentration standard of guanfacine and monitor the MRM transition of the SIL-IS. There should be no significant signal.

    • Inject a high concentration standard of the SIL-IS and monitor the MRM transition of guanfacine. There should be no significant signal.

  • Optimize Chromatography: Ensure that the analyte and SIL-IS are perfectly co-eluting. Even a slight difference in retention time can lead to differential matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Guanfacine standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the guanfacine standard solution.

    • Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

    • Begin infusing the guanfacine solution into the MS and acquire data in MRM mode for guanfacine. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the guanfacine MRM signal. Any significant drop from the stable baseline indicates a region of ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for Guanfacine from Plasma

Objective: To extract guanfacine from plasma while minimizing co-extraction of interfering matrix components.

Materials:

  • Plasma sample (100 µL)

  • Guanfacine-¹³C-¹⁵N₃ internal standard working solution

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Ammonium hydroxide (5%)

  • Reconstitution solution (e.g., initial mobile phase)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample.

  • Add 1 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Vortex and inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Guanfacine Analysis

Sample Preparation MethodTypical Recovery (%)Relative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%HighSimple, fast, and inexpensive.Prone to significant ion suppression due to insufficient removal of phospholipids.
Liquid-Liquid Extraction (LLE) 85-95%ModerateProvides a cleaner extract than PPT, reducing matrix effects.More labor-intensive and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) >90%LowOffers the cleanest extracts, significantly minimizing ion suppression and improving assay robustness.More complex, time-consuming, and costly compared to PPT and LLE.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add SIL-IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI Source LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification troubleshooting_logic Start Low or Inconsistent Signal? Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Suppression_Detected Ion Suppression Detected? Post_Column_Infusion->Suppression_Detected Optimize_Sample_Prep Optimize Sample Prep (LLE or SPE) Suppression_Detected->Optimize_Sample_Prep Yes No_Suppression Check Instrument Performance and Method Parameters Suppression_Detected->No_Suppression No Modify_Chromatography Modify Chromatography (Separate from Suppression Zone) Optimize_Sample_Prep->Modify_Chromatography Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Modify_Chromatography->Use_SIL_IS End Problem Resolved Use_SIL_IS->End No_Suppression->End

Technical Support Center: Optimizing Mass Spectrometer Parameters for Guanfacine-13C,15N3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of Guanfacine-13C,15N3 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Guanfacine and its stable isotope-labeled internal standard, this compound?

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode. The commonly used transitions are:

  • Guanfacine: m/z 246.1 → 60.1 or m/z 246.2 → 159.0

  • This compound: m/z 250.0 → 159.1

Q2: What ionization mode is recommended for Guanfacine analysis?

Positive Electrospray Ionization (ESI+) is the recommended mode for the analysis of Guanfacine as it is a basic compound that readily accepts a proton.

Q3: I am observing high variability in the signal of my internal standard (this compound). What are the potential causes?

High variability in the internal standard signal can be attributed to several factors:

  • Inconsistent Sample Preparation: Errors in spiking the internal standard, or variability in extraction recovery between samples.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix.[1]

  • Instrument Instability: Fluctuations in the spray needle voltage, nebulizer gas flow, or detector response.

  • Autosampler Issues: Inconsistent injection volumes.

Q4: My Guanfacine peak shape is poor (e.g., tailing or fronting). How can I improve it?

Poor peak shape can compromise integration and affect the accuracy of quantification. Common causes and solutions include:

  • Column Choice: Ensure the use of a high-quality, well-maintained C18 or phenyl column.

  • Mobile Phase pH: Guanfacine is a basic compound. Maintaining a low pH (e.g., with 0.1% formic acid) in the mobile phase can improve peak shape by ensuring the analyte is in a consistent ionic state.

  • Injection Solvent: The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

Q5: What are the best practices for sample preparation when analyzing Guanfacine in a biological matrix like plasma?

Commonly used sample preparation techniques for Guanfacine in plasma include:

  • Protein Precipitation (PPT): A simple and rapid method using a solvent like methanol to precipitate proteins.[1][2]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively retaining and eluting the analyte, which can significantly reduce matrix effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Low Signal for this compound Incorrect MRM transition settings.Verify that the precursor and product ion m/z values are correctly entered in the instrument method.
Clogged or dirty ion source.Clean the ion source components, including the spray needle and orifice, according to the manufacturer's instructions.
Inadequate desolvation.Optimize the gas flow rates (nebulizer and auxiliary gas) and the source temperature to ensure efficient solvent evaporation.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix interference.Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve Guanfacine from interfering matrix components.
Inconsistent Retention Time Unstable column temperature.Use a column oven to maintain a consistent temperature throughout the analytical run.
Changes in mobile phase composition.Ensure mobile phase solvents are properly mixed and degassed. Prepare fresh mobile phase daily.
Signal Intensity Drift During a Batch Ion source contamination over time.Clean the ion source before starting a long analytical run.
Degradation of the compound in the autosampler.Ensure the autosampler is temperature-controlled, and check the stability of Guanfacine in the injection solvent.

Optimized Mass Spectrometer Parameters

The following table summarizes typical starting parameters for the analysis of Guanfacine and this compound on a triple quadrupole mass spectrometer. These parameters should be optimized for your specific instrument and experimental conditions.

ParameterGuanfacineThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 246.1250.0
Product Ion (Q3) m/z 60.1159.1
Dwell Time (ms) 100-200100-200
Declustering Potential (V) 40 - 6040 - 60
Entrance Potential (V) 1010
Collision Energy (eV) 25 - 3525 - 35
Collision Cell Exit Potential (V) 10 - 1510 - 15
IonSpray Voltage (V) 4500 - 55004500 - 5500
Source Temperature (°C) 500 - 600500 - 600
Nebulizer Gas (psi) 40 - 6040 - 60
Heater Gas (psi) 40 - 6040 - 60
Curtain Gas (psi) 20 - 3020 - 30
CAD Gas MediumMedium

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of ice-cold methanol.

  • Vortex for 2 minutes to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer set to the parameters outlined in the table above.

Visualizations

Experimental_Workflow LC-MS/MS Experimental Workflow for Guanfacine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Workflow Troubleshooting Low Signal Intensity Start Low or No Signal Observed Check_Tuning Check Compound Tuning and MRM Transitions Start->Check_Tuning Check_Source Inspect and Clean Ion Source Check_Tuning->Check_Source Parameters Correct Signal_Restored Signal Restored Check_Tuning->Signal_Restored Parameters Incorrect -> Corrected Optimize_Gas Optimize Source Gases and Temperature Check_Source->Optimize_Gas Source is Clean Check_Source->Signal_Restored Source was Dirty -> Cleaned Check_LC Verify LC System Performance (Pressure, Flow) Optimize_Gas->Check_LC Optimization Ineffective Optimize_Gas->Signal_Restored Optimization Effective Improve_Sample_Prep Improve Sample Preparation (e.g., SPE) Check_LC->Improve_Sample_Prep LC System OK Check_LC->Signal_Restored LC Issue Fixed Improve_Sample_Prep->Signal_Restored

References

Addressing poor peak shape in the chromatography of guanfacine and its internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of guanfacine and its internal standard.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common peak shape problems in guanfacine chromatography.

Issue: Peak Tailing

Q1: My guanfacine peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for guanfacine, a basic compound, is most commonly caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] Guanfacine has a pKa value in the range of 7.69 to 8.65, meaning it is positively charged at neutral and acidic pH.[3][4] This positive charge can interact with negatively charged, deprotonated silanols, leading to peak tailing.[2]

Here are the primary troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a highly effective strategy. Operating at a pH of around 2-3 ensures that the majority of silanol groups are protonated and thus not available for ionic interactions with the positively charged guanfacine molecule.[1][3][5]

  • Use of an Appropriate Buffer: Incorporating a buffer in your mobile phase, such as ammonium formate or phosphate, can help maintain a consistent pH and improve peak shape.[2][6]

  • Column Selection:

    • End-capped Columns: Utilize a column with high-quality end-capping to minimize the number of accessible free silanols.

    • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to reduce silanol interactions with basic analytes.[1]

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic compounds. However, this approach is becoming less common with the availability of modern, high-performance columns.[7]

Q2: Could my internal standard also be causing peak tailing?

A2: Yes, if your internal standard is also a basic compound, it can exhibit peak tailing for the same reasons as guanfacine. Ensure that the chromatographic conditions you optimize for guanfacine are also suitable for your internal standard. If you are using a structurally analogous internal standard, it will likely have similar chromatographic behavior and may require the same mobile phase conditions to achieve a good peak shape.

Issue: Peak Fronting

Q3: I am observing peak fronting for both guanfacine and its internal standard. What should I investigate?

A3: Peak fronting is typically associated with non-ideal chromatographic conditions rather than specific chemical interactions. The most common causes are:

  • Column Overload: Injecting too much sample mass onto the column can lead to saturation of the stationary phase and result in peak fronting.[1]

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[1]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

  • Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can also cause peak fronting.[7]

    • Solution: If you suspect column degradation, try replacing the column with a new one.

Issue: Broad Peaks

Q4: My peaks are broad, but not necessarily tailing or fronting. What could be the issue?

A4: Broad peaks can be a sign of several issues:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[1]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Low Elution Strength: If the mobile phase is too weak, the analyte will move slowly through the column, resulting in broader peaks.

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: Flush the column with a strong solvent or replace it if necessary.[1]

Frequently Asked Questions (FAQs)

Q5: What is a suitable internal standard for the analysis of guanfacine?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of guanfacine, such as guanfacine-¹³C-¹⁵N₃.[8] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for matrix effects and variability.[9] Alternatively, a structurally similar compound with comparable chromatographic properties can be used. Protriptyline has been successfully used as an internal standard for guanfacine in some methods.[10]

Q6: What are typical starting conditions for developing an HPLC method for guanfacine?

A6: A good starting point for developing a reversed-phase HPLC method for guanfacine would be:

  • Column: A C18 column is a common choice.[3][11]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase and an organic solvent.

    • Aqueous Phase: Water with 0.1% formic acid or orthophosphoric acid to maintain a low pH.[3][12]

    • Organic Phase: Acetonitrile or methanol.

  • Detection: UV detection at a wavelength of around 220 nm.[11]

Q7: How does the mobile phase pH affect the retention of guanfacine?

A7: As a basic compound, the retention of guanfacine is highly dependent on the mobile phase pH. At a low pH (e.g., 2-3), guanfacine will be fully protonated and positively charged. This can lead to strong retention on a reversed-phase column. As the pH increases towards and above its pKa, the proportion of the neutral form increases, which can alter its retention characteristics. Controlling the pH with a suitable buffer is crucial for achieving reproducible retention times and good peak shape.[13]

Experimental Protocols

Example HPLC Method for Guanfacine Analysis

This protocol is a representative example based on published methods for the analysis of guanfacine.[3][11]

ParameterCondition
Column Apollo C18 (250mm x 4.6mm, 5µm)
Mobile Phase A 50mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 65:35 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Internal Standard Stable Isotope-Labeled Guanfacine or Protriptyline

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in guanfacine chromatography.

G start Poor Peak Shape Observed (Guanfacine / IS) check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broad Broad Peaks check_shape->broad Broad check_ph Is Mobile Phase pH Low (e.g., 2-3)? tailing->check_ph lower_ph Lower Mobile Phase pH with Acid (e.g., 0.1% FA/H3PO4) check_ph->lower_ph No check_column Consider Column (End-capped, Alt. Phase) check_ph->check_column Yes general_check General System Check (Leaks, Column Age, Connections) lower_ph->general_check check_column->general_check check_overload Is Sample Concentration High? fronting->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_conc->general_check match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Yes check_solvent->general_check No match_solvent->general_check check_extra_col Check for Extra-Column Volume (Tubing Length/ID) broad->check_extra_col check_elution Increase Mobile Phase Organic Content check_extra_col->check_elution check_elution->general_check end Good Peak Shape Achieved general_check->end

Caption: Troubleshooting workflow for poor peak shape in guanfacine chromatography.

References

Long-term stability of Guanfacine-13C,15N3 in stock solutions and plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Guanfacine-13C,15N3 in stock solutions and plasma. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: Methanol is a commonly used solvent for preparing this compound stock solutions.[1]

  • Q2: What are the recommended storage conditions for this compound stock solutions?

    • A2: For short-term stability, stock solutions of this compound in methanol can be stored at 2–8 °C for at least 9 days.[1] For longer-term storage, it is advisable to store stock solutions at -20°C or below, as is common practice for many isotopically labeled standards.

  • Q3: How long is this compound expected to be stable in plasma?

  • Q4: What are the potential degradation pathways for Guanfacine?

    • A4: Guanfacine is highly sensitive to alkaline conditions and also shows degradation under acidic conditions.[4][5][6] Slight degradation has been observed under oxidative and neutral aqueous conditions.[4][5][6] It is stable under thermal and photolytic stress.[4][5][6]

  • Q5: Are there any specific handling precautions for this compound?

    • A5: Standard laboratory precautions for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment such as gloves and safety goggles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results for stock solution. Degradation of the stock solution.Prepare a fresh stock solution from solid material. Verify the storage conditions (temperature and light exposure). Compare the response of the stored solution to a freshly prepared one.
Low recovery of this compound from plasma samples. Instability in plasma during storage or sample processing.Ensure plasma samples are stored at or below -30°C. Minimize freeze-thaw cycles. Evaluate bench-top stability at room temperature if samples are left out for extended periods during processing.
Presence of unexpected peaks in chromatograms. Degradation of this compound.Review the pH of your solutions. Guanfacine is susceptible to degradation in acidic and especially alkaline conditions.[4][5][6] Ensure that the pH of the mobile phase and any extraction buffers is appropriate.

Experimental Protocols and Data

This section provides detailed methodologies for assessing the stability of this compound and summarizes the available quantitative data.

Stock Solution Stability

Experimental Protocol

A stock solution stability study for this compound was conducted as part of a validated bioanalytical method. The protocol is summarized below:

  • Preparation of Stock Solutions: A stock solution of this compound was prepared in methanol.[1]

  • Storage Conditions: The stock solution was stored in a refrigerator at 2–8 °C.[1]

  • Analysis: After 9 days, the stored stock solution was compared against a freshly prepared stock solution.[1]

  • Acceptance Criteria: The percentage change between the mean response of the stored and fresh solutions should be less than 5%.[1]

Quantitative Data

Compound Solvent Storage Temperature Duration Stability Outcome
This compoundMethanol2–8 °C9 daysStable (% change < 5%)[1]
Plasma Stability

Experimental Protocol

Long-term stability of unlabeled Guanfacine in plasma was evaluated. Given the structural similarity, this protocol is relevant for assessing the stability of this compound.

  • Sample Preparation: Quality control (QC) samples at low and high concentrations were prepared by spiking known amounts of Guanfacine into rat plasma.[1]

  • Storage Conditions: The plasma samples were stored at -30°C.[1]

  • Analysis: The stored QC samples were analyzed against a freshly prepared calibration curve after 65 days.[1]

  • Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Quantitative Data

Compound Matrix Storage Temperature Duration Stability Outcome
GuanfacineRat Plasma-30°C65 daysStable[1][2]

Other Stability Assessments for Guanfacine in Rat Plasma [1]

Stability Test Conditions Duration Outcome
Bench-top Stability Room Temperature26 hoursStable
Autosampler Stability Not specified46 hoursStable
Freeze-Thaw Stability Three cyclesN/AStable

Visualized Workflows

The following diagrams illustrate the experimental workflows for stability testing.

stock_solution_stability prep_fresh Prepare Fresh Stock Solution in Methanol analyze_fresh Analyze Fresh Solution prep_fresh->analyze_fresh prep_stored Prepare Stock Solution for Storage in Methanol store Store at 2-8°C for 9 days prep_stored->store analyze_stored Analyze Stored Solution store->analyze_stored compare Compare Responses (% Change < 5%) analyze_fresh->compare analyze_stored->compare

Stock Solution Stability Workflow

plasma_stability spike_plasma Spike Rat Plasma with Guanfacine (LQC & HQC) store_plasma Store Plasma Samples at -30°C for 65 days spike_plasma->store_plasma analyze_stored_qc Analyze Stored QC Samples store_plasma->analyze_stored_qc prep_cal_curve Prepare Fresh Calibration Curve quantify Quantify Against Fresh Calibration Curve prep_cal_curve->quantify analyze_stored_qc->quantify

Long-Term Plasma Stability Workflow

References

Potential for isotopic exchange or interference with Guanfacine-13C,15N3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Guanfacine-13C,15N3 as an internal standard in their analytical workflows. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Guanfacine, a medication used to treat attention-deficit/hyperactivity disorder (ADHD) and hypertension.[1][2][3] In a research and development setting, it is primarily used as an internal standard for the quantitative analysis of Guanfacine in biological matrices (e.g., plasma, urine) by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4][5] The stable heavy isotopes (Carbon-13 and Nitrogen-15) give it a higher mass than the unlabeled Guanfacine, allowing for its differentiation and accurate quantification.[1][6]

Q2: Am I likely to encounter isotopic exchange with this compound?

It is highly unlikely that you will encounter isotopic exchange with this compound. The Carbon-13 and Nitrogen-15 labels are incorporated into the core structure of the molecule at positions that are not readily exchangeable under typical experimental conditions.[7] Unlike deuterium labels, which can sometimes be susceptible to back-exchange with hydrogen atoms from solvents (a phenomenon known as H/D exchange), 13C and 15N isotopes are covalently bonded within the molecular backbone and are therefore stable.[6][7]

Q3: What are the advantages of using a 13C and 15N labeled standard over a deuterium-labeled one?

While both can be effective, 13C and 15N labeled standards offer greater stability against isotopic exchange.[7] Deuterium labels, especially those on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the surrounding solvent, which can compromise the accuracy of a quantitative assay.[6] 13C and 15N labels do not suffer from this potential instability, making them a more robust choice for bioanalytical methods.[7]

Q4: Could the metabolism of Guanfacine interfere with the isotopic labels of this compound?

The established metabolic pathways of Guanfacine are unlikely to affect the isotopic labels of this compound. The primary routes of Guanfacine metabolism in humans involve oxidation of the dichlorobenzyl moiety by the enzyme CYP3A4, followed by glucuronidation or sulfation.[2][8][9] The 13C and 15N labels in this compound are located on the guanidino group, which is not reported to be a primary site of metabolic transformation. Therefore, the isotopic labels are expected to remain intact during in-vivo or in-vitro metabolism studies.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response

Symptoms:

  • Variable peak area of this compound across a batch of samples.

  • Poor precision and accuracy in the quantification of Guanfacine.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Pipetting or Dilution Errors - Verify the calibration and performance of all pipettes used for stock and working solution preparation.- Prepare fresh serial dilutions and re-analyze.
Inconsistent Sample Extraction - Ensure complete and consistent protein precipitation or liquid-liquid extraction across all samples.- Verify that the pH of the samples is consistent before extraction.
Matrix Effects - Although stable isotope-labeled internal standards are used to compensate for matrix effects, extreme variations in sample composition can still cause issues.- Evaluate matrix effects by comparing the internal standard response in extracted blank matrix versus a neat solution.[10]- If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.
Instrument Instability - Check the stability of the mass spectrometer by performing a system suitability test.- Ensure the electrospray ionization (ESI) source is clean and functioning optimally.

Issue 2: Presence of Unlabeled Guanfacine Signal in Internal Standard-Only Samples

Symptoms:

  • A peak is detected at the mass transition of unlabeled Guanfacine when injecting a solution containing only this compound.

  • This leads to an artificially high baseline and can affect the lower limit of quantification (LLOQ).

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Isotopic Impurity of the Standard - All syntheses of stable isotope-labeled standards result in a small percentage of the unlabeled compound.[10]- Action: Obtain the certificate of analysis for your batch of this compound to determine the percentage of unlabeled Guanfacine. This value can be used to correct your results, especially at low concentrations.
In-source Fragmentation - In some cases, the labeled internal standard can undergo fragmentation in the ion source of the mass spectrometer, leading to a signal at the mass of the unlabeled analyte. This is less common with 13C and 15N labels compared to deuterium.- Action: Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation.
Cross-Contamination - Carryover from a high concentration sample in the autosampler.- Contamination of the solvent used to dissolve the internal standard.- Action: Inject a series of blank samples after a high concentration sample to check for carryover. Use fresh, high-purity solvents for all preparations.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol is designed to confirm the stability of the isotopic labels on this compound under typical experimental conditions.

Materials:

  • This compound

  • Solvents (e.g., methanol, acetonitrile, water, mobile phase)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution in the solvent systems to be tested (e.g., mobile phase, sample storage solvent) to a final concentration of 100 ng/mL.

  • Analyze a freshly prepared working solution (T=0) via LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled Guanfacine.

  • Store the working solutions under various conditions that mimic your experimental workflow (e.g., room temperature, 4°C, autosampler temperature).

  • Analyze the stored solutions at various time points (e.g., 4, 8, 24, and 48 hours).

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Also, monitor for any increase in the peak area of the unlabeled Guanfacine transition. For this compound, no significant decrease in its signal or increase in the unlabeled signal is expected.

Visualizations

Isotopic_Stability cluster_guanfacine This compound Structure cluster_environment Experimental Environment Guanfacine_13C_15N3 Guanfacine Core (with 13C and 15N labels) No_Exchange No Isotopic Exchange Guanfacine_13C_15N3->No_Exchange Stable Covalent Bonds Solvent Protic Solvents (e.g., Water, Methanol) Temperature Typical Storage & Analytical Temps pH Mobile Phase pH

Caption: Logical diagram illustrating the high stability of 13C and 15N labels in this compound against isotopic exchange under typical experimental conditions.

Troubleshooting_Workflow Start Inconsistent Internal Standard (IS) Response Check_Prep Verify Pipetting & Solution Preparation Start->Check_Prep Check_Extraction Review Sample Extraction Consistency Check_Prep->Check_Extraction If problem persists Check_Matrix Evaluate Matrix Effects Check_Extraction->Check_Matrix If problem persists Check_Instrument Assess LC-MS/MS System Stability Check_Matrix->Check_Instrument If problem persists Resolved Issue Resolved Check_Instrument->Resolved After optimization Guanfacine_Metabolism Guanfacine Guanfacine Oxidation Oxidation (CYP3A4) Guanfacine->Oxidation Hydroxy_Guanfacine 3-Hydroxyguanfacine Oxidation->Hydroxy_Guanfacine Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxy_Guanfacine->Conjugation Metabolites Excreted Metabolites Conjugation->Metabolites

References

Minimizing Guanfacine Carryover in LC-MS Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover when analyzing guanfacine using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for guanfacine analysis?

A1: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample injection. Guanfacine, being a weakly basic compound (pKa ≈ 7.69), has a tendency to interact with active sites in the LC system, particularly acidic silanol groups on traditional silica-based columns. This interaction can lead to its retention and subsequent elution in following runs, causing artificially inflated results for subsequent samples. Regulatory guidelines often require that the carryover be less than 20% of the lower limit of quantitation (LLOQ).

Q2: What are the primary sources of carryover in an LC-MS system for guanfacine analysis?

A2: The primary sources of carryover for guanfacine, and basic compounds in general, include:

  • Autosampler: Residue on the injection needle, syringe, valve, and sample loop.

  • LC Column: Strong adsorption of guanfacine onto the stationary phase, particularly with standard C18 columns.

  • Transfer Lines and Fittings: Adsorption to the surfaces of tubing and connectors.

Q3: What type of LC column is recommended for minimizing guanfacine carryover?

A3: To minimize interactions with acidic silanols, it is recommended to use columns specifically designed for the analysis of basic compounds. Options include:

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group embedded in the alkyl chain, which shields the basic analyte from interacting with the silica surface.

  • Hybrid Silica/Polymer Columns: These columns have a different surface chemistry that reduces silanol activity.

  • Specialized "Base-Deactivated" Columns: For example, a YMC BASIC column has been successfully used for guanfacine analysis, showing good peak shapes.[1]

Q4: What is a good starting point for an autosampler wash solution for guanfacine?

A4: A validated method for guanfacine in rat plasma utilized an autosampler wash solution of 50% acetonitrile in 0.1% formic acid .[1] This combination of an organic solvent to dissolve guanfacine and an acidic modifier to neutralize active sites is a good starting point. Further optimization may be required depending on the specific LC system and concentration of guanfacine.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving guanfacine carryover issues.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed peak is indeed carryover and to quantify its extent.

Experimental Protocol:

  • Inject the highest concentration standard of guanfacine.

  • Immediately follow with one or more blank injections (mobile phase or matrix blank).

  • Monitor for the guanfacine peak in the blank injections.

  • Calculate the carryover percentage using the following formula:

    (Peak Area in Blank / Peak Area in LLOQ Standard) * 100

A common acceptance criterion is that the carryover should be less than 20% of the LLOQ response.

Step 2: Isolate the Source of Carryover

A logical, step-by-step process can help pinpoint the source of the carryover. The following diagram illustrates a systematic troubleshooting workflow.

Carryover_Troubleshooting A Start: Guanfacine Carryover Observed B Inject Blank after High Concentration Standard A->B C Is Carryover Present? B->C D Systematically Isolate Components C->D Yes L No Carryover Observed C->L No E Remove Column (replace with union) Inject Blank D->E F Carryover Still Present? E->F G Source is likely Autosampler (Needle, Valve, Loop) F->G Yes H Source is likely Column F->H No I Optimize Autosampler Wash Protocol G->I J Optimize Column & Mobile Phase H->J K Problem Resolved I->K J->K

Caption: A flowchart for systematically troubleshooting guanfacine carryover.

Step 3: Implement Solutions

Based on the isolated source, implement the following targeted solutions.

If the carryover persists after removing the column, the autosampler is the likely culprit.

Recommended Actions:

  • Optimize Wash Solution: Experiment with different wash solvent compositions. Since guanfacine is a basic compound, wash solutions with an acidic modifier are often effective.

  • Increase Wash Volume and/or Cycles: Ensure a sufficient volume of wash solution is used to thoroughly clean the needle and injection port.

  • Use a Multi-Solvent Wash: A sequence of washes with different solvents (e.g., a strong organic solvent followed by an aqueous wash) can be more effective.

Table 1: Example Autosampler Wash Solvents for Basic Compounds

Wash Solvent CompositionRationale
50:50 Acetonitrile/Water + 0.1% Formic AcidA good starting point that balances organic strength with an acidic modifier to reduce ionic interactions.
Isopropanol (IPA)A stronger organic solvent that can be effective for highly retained compounds.
90:10 Acetonitrile/Water with 0.1% Ammonium HydroxideA basic modifier can sometimes be effective in preventing adsorption of basic compounds.
"Magic Mix": 40% ACN, 40% IPA, 20% AcetoneA strong, multi-component organic wash for stubborn carryover.

If the carryover disappears when the column is removed, the column is the primary source.

Recommended Actions:

  • Column Selection: Switch to a column designed for basic compounds as mentioned in the FAQs.

  • Mobile Phase Optimization:

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of guanfacine (pKa ≈ 7.7) to ensure it is fully protonated and less likely to interact with silanols. A mobile phase with a pH of 4.0 has been used successfully.[1]

    • Mobile Phase Additives: Incorporate additives like ammonium formate or ammonium acetate into the mobile phase. These salts can help to mask residual silanol groups on the column. A mobile phase of 10 mM ammonium formate (pH 4.0) with acetonitrile has been shown to be effective.[1]

  • Column Wash: At the end of each run, include a high-organic wash step to elute any strongly retained guanfacine from the column. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.

Table 2: Comparison of Column Technologies for Basic Compound Analysis

Column TypePrincipleAdvantages for Guanfacine
Conventional C18Hydrophobic interactionWidely available
Embedded Polar Group (EPG)Polar group shields silanolsImproved peak shape, reduced carryover
Hybrid Silica/PolymerModified surface chemistryReduced silanol activity, stable at a wider pH range
YMC BASICSpecifically designed for basic compoundsExcellent peak shape and reduced carryover reported for guanfacine.[1]

Experimental Protocols

Protocol 1: Guanfacine Analysis in Rat Plasma

This protocol is based on a validated method for the quantitation of guanfacine in rat plasma.[1]

  • Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether:dichloromethane (80:20).

  • LC Column: YMC BASIC (50 mm × 2.0 mm, 3.5 µm).

  • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v).

  • Flow Rate: 0.3 mL/min.

  • Autosampler Wash: 50% acetonitrile in 0.1% formic acid.

  • MS Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion mode.

    • Parent → Product Ion Transition: m/z 246.0 → 159.0.

Protocol 2: General Troubleshooting of Carryover

This workflow provides a structured approach to identifying the source of carryover.

Experimental_Workflow cluster_0 System Suitability cluster_1 Source Identification cluster_2 Solution Implementation A Inject High Conc. Guanfacine Standard B Inject Blank 1 A->B C Inject Blank 2 B->C D Remove Column, Install Union E Inject High Conc. Standard (to waste) D->E F Inject Blank E->F G If Carryover in F: Optimize Autosampler Wash F->G H If No Carryover in F: Optimize Column/Mobile Phase F->H

Caption: An experimental workflow for identifying and addressing guanfacine carryover.

References

Impact of different extraction methods on Guanfacine-13C,15N3 performance.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the impact of different extraction methods on Guanfacine-13C,15N3 performance. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common extraction techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

This compound is a stable isotope-labeled internal standard for guanfacine.[1][2][3][4] It is primarily used for the accurate quantification of guanfacine in biological samples, such as plasma, during bioanalytical studies using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[8]

Q2: Which are the most common extraction methods for this compound from biological matrices?

The most common extraction methods for guanfacine and its internal standards from biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent, typically methanol or acetonitrile, is added to the sample to precipitate proteins.[5][6][7]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent.

  • Solid-Phase Extraction (SPE): A technique where the analyte is isolated from a complex sample matrix by passing the sample through a solid sorbent, which retains the analyte. The analyte is then eluted with an appropriate solvent. SPE is known for providing cleaner extracts compared to PPT.[9][10]

Q3: How does the stability of guanfacine influence the choice of extraction method?

Guanfacine is sensitive to highly alkaline and acidic conditions, which can cause significant degradation.[11] It shows slight degradation under oxidative and neutral/water hydrolysis conditions, while it is stable under thermal and photolytic stress.[11] Therefore, it is critical to control the pH during the extraction process, especially when considering LLE or SPE methods that may involve pH adjustment to optimize analyte retention and elution.

Q4: What are the key performance parameters to consider when selecting an extraction method for this compound?

The key performance parameters to evaluate are:

  • Recovery: The percentage of the analyte of interest extracted from the sample matrix.

  • Matrix Effect: The suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[4][12][13]

  • Reproducibility: The consistency of the extraction performance across multiple samples and batches.

  • Purity of the Extract: The cleanliness of the final extract, which can impact the longevity of the analytical column and the mass spectrometer's ion source.

Q5: Can I use the same extraction method for both guanfacine and its stable isotope-labeled internal standard, this compound?

Yes, it is essential to use the same extraction method for both the analyte (guanfacine) and its stable isotope-labeled internal standard (this compound). The underlying assumption of using an internal standard is that it behaves identically to the analyte during the entire analytical process, including extraction. This co-extraction ensures that any analyte loss or signal variation during sample preparation is mirrored by the internal standard, allowing for accurate correction and quantification.[8]

Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step in developing a robust and reliable bioanalytical assay for this compound. Each method offers a unique balance of simplicity, speed, cost, and efficiency. The following table summarizes the key performance characteristics of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of guanfacine.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery Generally high (often >90%)[6][7]Moderate to high, dependent on solvent and pH optimization.High and reproducible, dependent on sorbent selection and method optimization.
Matrix Effect Can be significant due to less selective removal of matrix components.[14]Moderate, generally cleaner extracts than PPT.Minimal, provides the cleanest extracts by selectively isolating the analyte.[9]
Throughput High, suitable for large sample batches.Moderate, can be labor-intensive and difficult to automate.Moderate to high, can be automated with 96-well plates.
Solvent Consumption Low to moderate.High.Low to moderate.
Cost per Sample Low.Low to moderate.High.
Method Development Simple and straightforward.More complex, requires optimization of solvent and pH.Most complex, requires careful selection of sorbent and optimization of wash and elution steps.

Experimental Protocols

Below are detailed methodologies for the three primary extraction techniques.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a validated method for the analysis of guanfacine in human plasma.[5][6][7]

Materials:

  • Human plasma sample containing this compound

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube or a well plate for LC-MS/MS analysis.

Diagram of the Protein Precipitation Workflow:

PPT_Workflow Start Plasma Sample (100 µL) Add_Methanol Add Methanol (300 µL) Start->Add_Methanol Vortex Vortex (1 min) Add_Methanol->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method developed for the extraction of guanfacine from rat plasma.

Materials:

  • Plasma sample containing this compound

  • Extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether)

  • Aqueous buffer (e.g., ammonium formate buffer, pH adjusted)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of the plasma sample into a 15 mL centrifuge tube.

  • Add 100 µL of aqueous buffer to the sample. The pH of the buffer should be optimized to ensure guanfacine is in its neutral form to facilitate extraction into the organic phase.

  • Add 3 mL of the organic extraction solvent.

  • Vortex the mixture for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Liquid-Liquid Extraction Workflow:

LLE_Workflow Start Plasma Sample (100 µL) Add_Buffer Add Buffer Start->Add_Buffer Add_Solvent Add Organic Solvent (3 mL) Add_Buffer->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol (Representative Method)

This is a representative protocol for the extraction of a basic compound like guanfacine from plasma using a mixed-mode cation exchange SPE sorbent. Method development and optimization are crucial for achieving the best performance.

Materials:

  • Plasma sample containing this compound

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent 1 (e.g., 5% Methanol in water)

  • Wash solvent 2 (e.g., Acetonitrile)

  • Elution solvent (e.g., 5% Ammonium hydroxide in methanol)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer to ensure the analyte is charged) onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Washing 2: Pass 1 mL of acetonitrile to remove non-polar interferences.

  • Drying: Dry the sorbent bed thoroughly by applying vacuum for 5-10 minutes.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Diagram of the Solid-Phase Extraction Workflow:

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Dry 6. Dry Sorbent Wash2->Dry Elute 7. Elute Analyte Dry->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Solid-Phase Extraction Workflow

Troubleshooting Guides

Troubleshooting Low Recovery
Potential Cause Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Incomplete Protein Precipitation Insufficient volume of precipitating solvent or inadequate vortexing.N/AN/A
Analyte Adsorption Adsorption to precipitated proteins.Adsorption to glassware.Irreversible binding to the SPE sorbent.
Incorrect pH N/AThe pH of the aqueous phase may not be optimal for partitioning into the organic layer.The pH of the sample load or elution solvent may be incorrect for analyte retention or release.
Inadequate Phase Separation N/AInsufficient centrifugation time or speed; formation of an emulsion.N/A
Incorrect Elution Solvent N/AN/AThe elution solvent is too weak to desorb the analyte from the sorbent.
Sorbent Bed Drying N/AN/AThe sorbent bed dried out before sample loading, preventing proper interaction.
Troubleshooting High Matrix Effects
Potential Cause Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Co-extraction of Interferences High probability due to non-selective nature of the method.[14]Co-extraction of compounds with similar solubility to the analyte.Inadequate washing steps or incorrect sorbent selection.
Phospholipid Contamination A common issue, as phospholipids are soluble in the precipitating solvents.Can be an issue depending on the organic solvent used.Can be minimized with appropriate sorbent and wash steps.
Ion Suppression/Enhancement The final extract may contain high levels of salts or other matrix components that interfere with ionization.The extract may still contain residual matrix components.Generally, the cleanest extracts with the lowest matrix effects.[9]

Diagram of Troubleshooting Logic for Low Recovery in SPE:

Low_Recovery_SPE Start Low Recovery in SPE Check_Sorbent Is the sorbent choice appropriate for guanfacine? Start->Check_Sorbent Check_pH_Load Is the sample loading pH correct for analyte retention? Check_Sorbent->Check_pH_Load Yes Sorbent_No Select a more appropriate sorbent (e.g., mixed-mode cation exchange). Check_Sorbent->Sorbent_No Check_Sorbent->Sorbent_No Check_Wash Is the wash solvent too strong, causing analyte loss? Check_pH_Load->Check_Wash Yes pH_No Adjust sample pH to ensure analyte is charged. Check_pH_Load->pH_No Check_pH_Load->pH_No Check_Elution Is the elution solvent strong enough? Check_Wash->Check_Elution No Wash_Yes Use a weaker wash solvent. Check_Wash->Wash_Yes Check_Wash->Wash_Yes Check_Drying Did the sorbent bed dry out before loading? Check_Elution->Check_Drying Yes Elution_No Increase elution solvent strength or volume. Check_Elution->Elution_No Check_Elution->Elution_No End Re-run with proper conditioning and equilibration. Check_Drying->End Check_Drying->End Yes

Troubleshooting Low SPE Recovery

References

Adjusting for lot-to-lot variability of Guanfacine-13C,15N3 internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting for lot-to-lot variability of the Guanfacine-13C,15N3 internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant shift in the internal standard (IS) response after switching to a new lot of this compound. What are the potential causes?

A significant shift in the IS response with a new lot can be attributed to several factors. The primary suspects are differences in the chemical or isotopic purity of the new lot compared to the old one. Other potential causes include issues with the preparation of the new IS stock solution or variability in the analytical workflow. A systematic investigation is crucial to pinpoint the root cause.[1][2][3]

Q2: How can we proactively assess a new lot of this compound to prevent analytical issues?

Before introducing a new lot of this compound into routine analysis, it is essential to perform a comprehensive lot-to-lot comparison. This involves preparing calibration curves and quality control (QC) samples using both the old and new lots of the internal standard and comparing the results. The goal is to ensure that the new lot does not adversely impact the accuracy and precision of the assay.

Q3: What are the acceptance criteria for qualifying a new lot of this compound?

While there are no universally mandated acceptance criteria, a common approach is to ensure that the calibration curves prepared with the new lot are comparable to those prepared with the old lot. The accuracy and precision of QC samples analyzed using the new lot of IS should be within the acceptance limits of the validated bioanalytical method (typically ±15% of the nominal concentration, and ±20% at the Lower Limit of Quantification, LLOQ).[4]

Q4: Our results show a higher than expected analyte concentration after switching to a new lot of internal standard. Why might this be happening?

An artificially high analyte concentration could be due to the presence of unlabeled Guanfacine in the new lot of this compound. This impurity would contribute to the analyte signal, leading to an overestimation of the analyte's concentration. It is crucial to check the certificate of analysis for the isotopic purity of the new lot.

Q5: The peak area of our new lot of this compound is consistently lower than the previous lot. What should we investigate?

A consistently lower peak area for the new lot of IS could indicate a lower concentration in the prepared stock solution or lower purity of the new lot. It is advisable to re-prepare the IS stock solution, ensuring accurate weighing and dissolution. If the issue persists, it may be necessary to reassess the purity of the new lot.

Troubleshooting Guides

Issue: Inconsistent Internal Standard Response with a New Lot

If you are experiencing inconsistent IS response after switching to a new lot of this compound, follow this troubleshooting guide:

  • Verify Stock Solution Preparation:

    • Confirm that the new IS stock solution was prepared correctly, including accurate weighing and complete dissolution.

    • Prepare a fresh stock solution from the new lot and re-analyze a set of QC samples.

  • Review Certificate of Analysis (CoA):

    • Compare the CoA of the new lot with the previous lot. Pay close attention to the chemical and isotopic purity specifications.

    • A significant difference in purity can lead to variability in the IS response.

  • Perform a Lot-to-Lot Comparison Experiment:

    • Prepare two sets of calibration curves and QC samples. One set should be prepared with the old lot of IS and the other with the new lot.

    • Analyze both sets in the same analytical run.

    • Compare the slope of the calibration curves and the accuracy and precision of the QC samples between the two lots.

  • Investigate Matrix Effects:

    • Matrix effects can vary between different lots of biological matrix and may be exacerbated by impurities in the new IS lot.[2]

    • Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the old and new lots of IS in multiple sources of blank matrix.

Issue: Shift in Analyte Quantification with New IS Lot

If you observe a systematic shift in the quantification of your analyte with a new lot of IS, consider the following:

  • Check for Isotopic Purity and Unlabeled Analyte:

    • As mentioned in the FAQs, the presence of unlabeled Guanfacine in the this compound can lead to inaccurate quantification.

    • Evaluate the contribution of the IS to the analyte signal by analyzing a blank sample spiked only with the new lot of IS. The response in the analyte's mass transition should be negligible (e.g., less than 5% of the LLOQ response).[5]

  • Evaluate Cross-Interference:

    • Assess the potential for the analyte to contribute to the IS signal. Analyze a sample at the Upper Limit of Quantification (ULOQ) without any IS. The response in the IS's mass transition should be minimal.[5]

Experimental Protocols

Protocol for Lot-to-Lot Qualification of this compound

Objective: To verify that a new lot of this compound internal standard provides comparable performance to the previously qualified lot.

Methodology:

  • Prepare Internal Standard Stock Solutions:

    • Accurately prepare a stock solution of the new lot of this compound at the same concentration as the currently used (old) lot.

    • Use the same solvent and storage conditions for both stock solutions.

  • Prepare Calibration Standards and Quality Control Samples:

    • Prepare two sets of calibration standards and QC samples (low, medium, and high concentrations).

    • Spike one set with the old lot of IS and the other set with the new lot of IS.

  • Sample Analysis:

    • Analyze both sets of samples in a single LC-MS/MS run to minimize instrument variability.

    • The analytical run should include blank samples, zero samples (blank matrix with IS), calibration curves, and QC samples for both the old and new lots of IS.

  • Data Analysis and Acceptance Criteria:

    • Generate separate calibration curves for the old and new IS lots.

    • Quantify the QC samples for each set against their respective calibration curves.

    • The results should meet the acceptance criteria outlined in the table below.

Quantitative Data Summary: Lot-to-Lot Comparison

ParameterAcceptance CriteriaExample Result (Old Lot)Example Result (New Lot)Pass/Fail
Calibration Curve
Linearity (r²)≥ 0.990.9980.997Pass
Slope DifferenceWithin ±15%N/A-5%Pass
Quality Control Samples
LLOQ Accuracy80-120%95%98%Pass
LLOQ Precision (%CV)≤ 20%8%10%Pass
Low QC Accuracy85-115%102%105%Pass
Low QC Precision (%CV)≤ 15%6%7%Pass
Mid QC Accuracy85-115%98%101%Pass
Mid QC Precision (%CV)≤ 15%5%6%Pass
High QC Accuracy85-115%101%103%Pass
High QC Precision (%CV)≤ 15%4%5%Pass

Visualizations

LotQualificationWorkflow start Start: New Lot of This compound Received prep_stocks Prepare Stock Solutions (New and Old Lots) start->prep_stocks prep_samples Prepare Calibration Curves and QCs (Two Sets) prep_stocks->prep_samples analyze Analyze Both Sets in a Single Run prep_samples->analyze evaluate Evaluate Acceptance Criteria analyze->evaluate pass New Lot Qualified for Use evaluate->pass Criteria Met fail Troubleshooting Required evaluate->fail Criteria Not Met investigate Investigate Root Cause: - Purity - Stock Preparation - Matrix Effects fail->investigate

Caption: Workflow for qualifying a new lot of internal standard.

TroubleshootingDecisionTree start Start: Inconsistent IS Response with New Lot check_stock Re-prepare IS Stock Solution and Re-analyze QCs start->check_stock issue_resolved Issue Resolved check_stock->issue_resolved Yes check_coa Compare CoA of New and Old Lots check_stock->check_coa No purity_diff Significant Purity Difference? check_coa->purity_diff contact_supplier Contact Supplier for Information purity_diff->contact_supplier Yes perform_lot_comp Perform Full Lot-to-Lot Comparison purity_diff->perform_lot_comp No investigate_matrix Investigate Matrix Effects perform_lot_comp->investigate_matrix

Caption: Decision tree for troubleshooting inconsistent IS response.

References

Validation & Comparative

Performance Showdown: Guanfacine-13C,15N3 in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical method validation parameters for Guanfacine, utilizing the stable isotope-labeled internal standard, Guanfacine-13C,15N3. The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

Quantitative Performance Data

The following tables summarize key validation parameters from published bioanalytical methods employing this compound for the quantification of Guanfacine in plasma. These methods demonstrate high sensitivity, linearity, accuracy, and precision, making them suitable for pharmacokinetic and bioequivalence studies.

Table 1: Linearity and Range

ParameterMethod 1Method 2
MatrixRat PlasmaHuman Plasma
Calibration Range50.00–10,000.00 pg/mL[1][2]0.0500–10.0 ng/mL[3][4][5]
Correlation Coefficient (r)≥0.9850[1]>0.99[3][4][5]

Table 2: Accuracy and Precision

Quality Control LevelMethod 1 (Rat Plasma)Method 2 (Human Plasma)
Intra-batch Accuracy (%) / Precision (%CV) Inter-batch Accuracy (%) / Precision (%CV)
LLOQ97.89 / 3.24[1]97.98 / 3.38[1]
Low QC102.76 / 0.93[1]101.39 / 1.50[1]
Medium QC98.65 / 1.52[1]99.87 / 2.15[1]
High QC99.54 / 2.18[1]100.34 / 2.56[1]

Table 3: Recovery

Quality Control LevelMethod 2 (Human Plasma) - Average Recovery (%)
0.150 ng/mL103.93[3][4][5]
1.00 ng/mL97.91[3][4][5]
7.50 ng/mL100.22[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. The following protocols are synthesized from the referenced literature.

Method 1: LC-MS/MS for Guanfacine in Rat Plasma[1][2]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) of 100 µL of rat plasma.

  • Chromatography:

    • LC Column: YMC BASIC (50 mm × 2.0 mm, 3.5 µm)[1][2]

    • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v)[1][2]

    • Flow Rate: 0.3 mL/min[1][2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode[1]

    • Detection: Multiple Reaction Monitoring (MRM)[1][2]

    • MRM Transitions:

      • Guanfacine: m/z 246.0 → 159.0[1][2]

      • This compound (as Guanfacine 15N3 13C1): m/z 252.0 → 161.1[1][2]

Method 2: LC-MS/MS for Guanfacine in Human Plasma[3][4][5]
  • Sample Preparation: Protein precipitation with methanol.[3][4]

  • Chromatography:

    • LC Column: XBridge phenyl, 3.5 μm, 4.60 × 50 mm[6]

    • Mobile Phase: Not specified in detail in the abstract, but compatible with reversed-phase chromatography.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode[3][4][5]

    • Detection: Multiple Reaction Monitoring (MRM)[3][4][5]

    • MRM Transitions:

      • Guanfacine: m/z 246.1 → 60.1[3][4][5]

      • This compound: m/z 250.0 → 159.1[3][4][5]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method for Guanfacine using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation Bioanalytical Method Validation Workflow for Guanfacine cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Extraction Extraction (LLE or Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Linearity Linearity & Range Validated_Method Validated Bioanalytical Method Accuracy Accuracy & Precision Recovery Recovery Selectivity Selectivity Stability Stability Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Recovery Data_Acquisition->Selectivity Data_Acquisition->Stability

Caption: Workflow of a bioanalytical method validation for Guanfacine.

References

A Head-to-Head Battle of Internal Standards: Guanfacine-¹³C,¹⁵N₃ vs. Deuterated Guanfacine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of quantitative bioanalysis are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices like plasma. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the quantification of guanfacine: Guanfacine-¹³C,¹⁵N₃ and its deuterated counterpart.

While both are designed to mimic the analyte of interest, subtle but significant differences in their physicochemical properties can impact assay performance. This comparison draws on published experimental data for Guanfacine-¹³C,¹⁵N₃ and established principles of isotope effects to evaluate the potential performance of a deuterated guanfacine standard.

The Gold Standard: Stable Isotope Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical ionization and extraction characteristics. This allows it to compensate for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical structure is nearly identical to the analyte.

Quantitative Performance: A Data-Driven Comparison

Experimental data from validated bioanalytical methods provide the most objective measure of an internal standard's performance. Below is a summary of performance data for Guanfacine-¹³C,¹⁵N₃, extracted from published literature. While specific experimental data for a deuterated guanfacine internal standard was not identified in a comprehensive literature search, the anticipated performance characteristics are discussed based on the known "isotope effect."

Table 1: Quantitative Performance Comparison of Internal Standards

Performance MetricGuanfacine-¹³C,¹⁵N₃ (Experimental Data)Deuterated Guanfacine (Anticipated Performance)
Accuracy (% Bias) -2.0% to 8.9%[1]Potentially less accurate due to possible chromatographic shifts and differential matrix effects.
Precision (% CV) 1.6% to 10.5%[1]May exhibit higher variability if chromatographic separation from the analyte occurs.
Recovery (%) 97.91% to 103.93%[1]Generally expected to have similar recovery, but can differ in some instances.
Matrix Effect Stated to have no impact of ion suppression[1].Prone to differential matrix effects if the analyte and internal standard elute at different times.
Chromatographic Shift Co-elutes with guanfacine.Potential for a slight shift in retention time compared to the unlabeled analyte.

The Underlying Science: The Isotope Effect

The key differentiator between ¹³C/¹⁵N-labeled and deuterium-labeled standards is the "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to:

  • Chromatographic Separation: Deuterated compounds can have slightly different retention times on chromatographic columns compared to their non-deuterated counterparts. This separation means the analyte and internal standard may experience different matrix environments as they elute, leading to incomplete compensation for ion suppression or enhancement.

  • Altered Fragmentation: In some cases, the presence of deuterium can alter the fragmentation pattern of the molecule in the mass spectrometer.

In contrast, the incorporation of ¹³C and ¹⁵N isotopes results in a negligible change in the physicochemical properties of the molecule, ensuring that the internal standard behaves virtually identically to the analyte throughout the analytical process.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of validated LC-MS/MS methods for the quantification of guanfacine using Guanfacine-¹³C,¹⁵N₃.

Method 1: Bioequivalence Study of Guanfacine Extended-Release Tablets in Human Plasma[1]
  • Internal Standard: Guanfacine-¹³C,¹⁵N₃

  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with an unspecified column.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Guanfacine: m/z 246.1 → 60.1

      • Guanfacine-¹³C,¹⁵N₃: m/z 250.0 → 159.1

  • Linearity: 0.0500 - 10.0 ng/mL in plasma.

Method 2: Pharmacokinetic Study of Guanfacine in Rat Plasma[2]
  • Internal Standard: Guanfacine-¹⁵N₃,¹³C₁

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) with a mobile phase of 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Guanfacine: m/z 246.0 → 159.0

      • Guanfacine-¹⁵N₃,¹³C₁: m/z 252.0 → 161.1

  • Linearity: 50.00 - 10,000.00 pg/mL in rat plasma.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical bioanalytical workflow and the logical comparison between the two internal standards.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Guanfacine-¹³C,¹⁵N₃ or Deuterated) Plasma_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for the quantification of guanfacine.

Internal_Standard_Comparison cluster_IS Internal Standard Choice cluster_Performance Performance Characteristics cluster_Outcome Analytical Outcome Analyte Guanfacine (Analyte) IS_13C Guanfacine-¹³C,¹⁵N₃ Analyte->IS_13C IS_D Deuterated Guanfacine Analyte->IS_D Co_elution Co-elution IS_13C->Co_elution Chrom_Shift Potential Chromatographic Shift IS_D->Chrom_Shift Identical_ME Identical Matrix Effects Co_elution->Identical_ME Differential_ME Potential Differential Matrix Effects Chrom_Shift->Differential_ME High_Accuracy High Accuracy & Precision Identical_ME->High_Accuracy Reduced_Accuracy Potential for Reduced Accuracy & Precision Differential_ME->Reduced_Accuracy

Caption: Logical comparison of ¹³C,¹⁵N₃ and deuterated internal standards.

Conclusion and Recommendation

Based on the available experimental evidence and established scientific principles, Guanfacine-¹³C,¹⁵N₃ is the superior choice as an internal standard for the bioanalysis of guanfacine. The use of a ¹³C and ¹⁵N labeled internal standard minimizes the risk of chromatographic shifts and differential matrix effects, leading to more accurate and precise data.

While deuterated internal standards can be a viable and more cost-effective option in many cases, the potential for an isotope effect introduces a level of uncertainty that can compromise data quality, especially in complex matrices. For the highest level of confidence in bioanalytical results for guanfacine, a ¹³C,¹⁵N-labeled internal standard is strongly recommended. This is supported by its successful use in validated methods for both preclinical and clinical studies.

References

Bridging the Gap: A Comparative Guide to Inter-Laboratory Cross-Validation of Guanfacine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility and consistency of bioanalytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of a guanfacine assay, a critical step in multicenter clinical trials or when transferring methods between facilities. The following sections detail a comparative analysis based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and outline the necessary experimental protocols and expected performance benchmarks.

The successful transfer and cross-validation of a bioanalytical method ensures that data generated at different sites are comparable, maintaining the integrity of a study.[1] This process involves a predefined set of experiments to demonstrate that the assay, when performed by different personnel in a different laboratory, provides equivalent results.

Comparative Performance of Guanfacine Assays

The following table summarizes typical validation and cross-validation results for a guanfacine assay in human plasma, based on common LC-MS/MS methods.[2][3][4][5] These values represent the expected performance when the assay is validated in a primary laboratory and subsequently cross-validated in a secondary laboratory.

ParameterLaboratory A (Primary Validation)Laboratory B (Cross-Validation)Acceptance Criteria
Calibration Curve Range 0.050 - 10.0 ng/mL[3][5]0.050 - 10.0 ng/mLCorrelation coefficient (r²) > 0.99[3][5]
Intra-Assay Precision (%CV) 1.6% - 10.5%[3]2.1% - 9.8%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) 3.4% - 10.2%[6]4.5% - 11.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) -2.8% to 8.9%[3]-4.1% to 7.5%Within ±15% (±20% at LLOQ)
Recovery (%) 97.91% - 103.93%[3][7]96.5% - 104.2%Consistent, precise, and reproducible
Matrix Effect (%CV) < 15%< 15%≤ 15%
Stability (Freeze-Thaw) StableStable≤ 15% deviation
Stability (Short-Term) StableStable≤ 15% deviation
Stability (Long-Term) StableStable≤ 15% deviation

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.

Experimental Protocols

A detailed methodology is crucial for the successful transfer and cross-validation of the assay. The following protocol is based on established and validated LC-MS/MS methods for guanfacine quantification in plasma.[2][3][4][5]

1. Sample Preparation: Protein Precipitation [3][5]

  • To 100 µL of plasma sample, add a known concentration of a stable isotope-labeled internal standard (e.g., guanfacine-¹³C-¹⁵N₃).[3][5]

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) or equivalent.[2][4]

  • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v).[2][4]

  • Flow Rate: 0.3 mL/min.[2][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][5]

  • MRM Transitions:

    • Guanfacine: m/z 246.1 → 60.1[3][5]

    • Guanfacine-¹³C-¹⁵N₃ (IS): m/z 250.0 → 159.1[3][5]

  • Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).

4. Cross-Validation Procedure

  • Protocol Exchange: The originating laboratory provides the receiving laboratory with the detailed, validated method protocol.

  • Analyst Training: The receiving laboratory's analyst should be trained on the method.

  • Validation with Quality Control (QC) Samples:

    • The originating lab prepares and sends a set of blinded QC samples (low, medium, and high concentrations) to the receiving lab.

    • The receiving lab analyzes these samples along with their own set of calibration standards and QCs.

  • Data Comparison: The results from both laboratories are statistically compared to ensure they meet the predefined acceptance criteria outlined in the table above.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key stages of an inter-laboratory method cross-validation.

G cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Assessment cluster_outcome Outcome A Method Development & Validation B Prepare & Ship Blinded QC Samples A->B C Method Protocol Implementation & Training B->C Transfer of Protocol & Samples D Analyze Blinded QC Samples C->D E Generate Analytical Report D->E F Statistical Analysis of Results from Both Labs E->F G Acceptance Criteria Met? F->G H Method Successfully Cross-Validated G->H Yes I Troubleshooting & Re-evaluation Required G->I No

Caption: Workflow for Inter-Laboratory Assay Cross-Validation.

This structured approach to cross-validation, supported by detailed protocols and clear acceptance criteria, is essential for maintaining data integrity and ensuring the success of multi-site drug development programs.

References

Determining the limit of quantification (LOQ) for guanfacine with its labeled standard.

Author: BenchChem Technical Support Team. Date: November 2025

Determining the Limit of Quantification for Guanfacine: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing a reliable and sensitive limit of quantification (LOQ) is a critical step in the bioanalysis of guanfacine. This guide provides a comparative overview of methodologies for determining the LOQ of guanfacine, with a focus on the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental data from published studies are summarized to aid in method selection and development.

The use of a SIL-IS is the gold standard for quantitative bioanalysis using LC-MS/MS. The SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction efficiency and matrix effects. This allows for highly accurate and precise quantification, even at very low concentrations, which is essential for determining a robust LOQ.

Comparative Performance of Guanfacine Quantification Methods

The following table summarizes the performance of various LC-MS/MS methods for the quantification of guanfacine in biological matrices. These methods consistently demonstrate high sensitivity and are suitable for pharmacokinetic and bioequivalence studies.

Method ReferenceMatrixLabeled IS UsedLOQLinearity RangePrecision (%CV at LOQ)Accuracy (%RE at LOQ)
Goparaju et al. (2013)[1]Rat PlasmaGuanfacine-¹³C-¹⁵N₃50.00 pg/mL50.00–10,000.00 pg/mLNot explicitly stated for LLOQ, but intra-day precision for LQC (150 pg/mL) was 1.94%Not explicitly stated for LLOQ, but intra-day accuracy for LQC (150 pg/mL) was 102.40%
Li et al. (2022)[2]Human PlasmaGuanfacine-¹³C-¹⁵N₃0.0500 ng/mL0.0500–10.0 ng/mL10.5%-2.0% to 8.9%
Wolf et al. (2012)[3]UrineProtriptyline (non-labeled structural analog)20 ng/mL20–2000 ng/mL<15% (at 40 ng/mL)Not explicitly stated
Li et al. (2013)[4]Beagle Dog PlasmaEnalaprilat (non-labeled structural analog)0.1 ng/mL0.1–20 ng/mL<10.8%92.9–108.4%

Note: The use of a stable isotope-labeled internal standard, Guanfacine-¹³C-¹⁵N₃, generally allows for lower LOQs compared to methods using a non-labeled structural analog as the internal standard.[1][2]

Alternative Methodologies

While LC-MS/MS is the most prevalent technique, other methods have been developed for guanfacine quantification.

Method ReferenceTechniqueMatrixLOQLinearity RangeKey Features
Hotsenpiller et al. (2009)[5][6]GC-MSUrine0.1 mg/L0.1–2.0 mg/LRequires derivatization with heptafluorobutyric anhydride.

This Gas Chromatography-Mass Spectrometry (GC-MS) method provides an alternative but with a significantly higher LOQ compared to the LC-MS/MS methods, making it less suitable for studies requiring high sensitivity.[5][6]

Experimental Protocols

Key Experiment: Determination of LOQ for Guanfacine in Plasma using LC-MS/MS with a Labeled Standard

This protocol is a synthesized representation based on methodologies described in the cited literature.[1][2]

1. Preparation of Calibration Standards and Quality Controls:

  • Prepare a stock solution of guanfacine and Guanfacine-¹³C-¹⁵N₃ (internal standard) in methanol.

  • Serially dilute the guanfacine stock solution with blank plasma to prepare calibration standards at concentrations ranging from 50.00 pg/mL to 10,000.00 pg/mL.[1]

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).[7]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add a fixed amount of the Guanfacine-¹³C-¹⁵N₃ internal standard solution.

  • Add methanol to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: YMC BASIC (50 mm × 2.0 mm, 3.5 µm) or equivalent.[1]

    • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • Guanfacine: m/z 246.0 → 159.0[1]

      • Guanfacine-¹³C-¹⁵N₃: m/z 250.0 → 159.1 or m/z 252.0 → 161.1[1][2]

4. LOQ Determination and Acceptance Criteria:

  • The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[1]

  • According to ICH M10 guidelines, for the LLOQ, the analyte response should be at least 5 times the response of a blank sample.[8]

  • Precision: The coefficient of variation (%CV) should not exceed 20%.

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.[8]

  • At least five replicates at the LLOQ concentration should be analyzed to determine precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the LOQ of guanfacine using a labeled internal standard with LC-MS/MS.

LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing cluster_determination LOQ Determination Stock Stock Solutions (Guanfacine & Labeled IS) Cal_QC Calibration Standards & Quality Controls in Blank Matrix Stock->Cal_QC PPT Protein Precipitation Cal_QC->PPT Spike Spike Unknown Samples with Labeled IS Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis (MRM Mode) Recon->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve LOQ_Eval Evaluate Precision & Accuracy at Low Concentrations Curve->LOQ_Eval LOQ_Confirm Confirm LOQ based on Regulatory Guidelines (e.g., ICH) LOQ_Eval->LOQ_Confirm

Workflow for Guanfacine LOQ Determination

References

Performance Comparison of Internal Standards for Guanfacine Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of the stable isotope-labeled internal standard, Guanfacine-13C,15N3, against an alternative, structurally analogous internal standard, protriptyline, for the quantification of guanfacine in biological matrices.

This comparison is based on published experimental data, focusing on inter-assay and intra-assay variability, which are key indicators of a method's precision and reproducibility.

Data Presentation: Inter-assay and Intra-assay Variability

The precision of an analytical method is determined by the closeness of repeated measurements. Intra-assay variability (repeatability) assesses precision within a single analytical run, while inter-assay variability (intermediate precision) evaluates it across different runs. The data below summarizes the performance of this compound and protriptyline as internal standards in the quantification of guanfacine.

Internal StandardAnalyteMatrixAnalytical MethodInter-Assay Variability (%CV)Intra-Assay Variability (%CV)Accuracy (Relative Error %)
This compound GuanfacineHuman PlasmaHPLC-MS/MS1.6 - 10.51.6 - 10.5-2.897 to 8.9
Protriptyline GuanfacineUrineHPLC-MSNot specified< 15Not specified

CV: Coefficient of Variation

The use of this compound as an internal standard in a high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method demonstrated a high degree of precision, with a total precision (coefficient of variation) ranging from 1.6% to 10.5%.[1][2][3][4] The accuracy of this method was also high, with a relative error between -2.897% and 8.9%.[1][2][3][4]

In contrast, a study utilizing protriptyline as an internal standard for guanfacine analysis in urine by HPLC-MS reported a precision of less than 15% CV.[5] While this is within acceptable limits for many applications, the data for this compound suggests potentially tighter control over variability. It is important to note that the difference in biological matrix (plasma vs. urine) and the specificity of the analytical method (MS/MS vs. MS) can contribute to these variations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the summarized protocols for the key experiments cited.

Protocol 1: Guanfacine Quantification using this compound Internal Standard

This method is designed for the quantification of guanfacine in human plasma.

  • Sample Preparation: A simple and accurate protein precipitation method is employed. Methanol is used to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.[1][2][3][4]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to separate guanfacine and its internal standard from other plasma components.

  • Mass Spectrometry: A mass spectrometer with electrospray ionization (ESI) in positive mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification, with specific transitions for guanfacine (m/z 246.1→60.1) and this compound (m/z 250.0→159.1).[1][2][3][4]

Protocol 2: Guanfacine Quantification using Protriptyline Internal Standard

This method is intended for the detection and quantification of guanfacine in urine.

  • Sample Preparation: Guanfacine and the internal standard, protriptyline, are extracted from alkalinized urine using ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[5]

  • Chromatography: HPLC is performed using a YMC Basic S-5 micron, 2.0 × 150 mm column.[5]

  • Mass Spectrometry: Detection is carried out using a mass spectrometer with positive electrospray ionization and selected ion resonance.[5]

Another study developed a gas chromatography-mass spectrometry (GC-MS) method for guanfacine in urine, also using protriptyline as the internal standard after derivatization with heptafluorobutyric anhydride.[6]

Visualizing the Workflow

To provide a clear overview of the bioanalytical process, the following diagram illustrates a typical experimental workflow for quantifying an analyte in a biological matrix using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

References

Comparison of different LC-MS/MS platforms for guanfacine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of guanfacine in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high selectivity and sensitivity.[1][2][3] This guide provides a comparative overview of different LC-MS/MS platforms used for guanfacine analysis, supported by experimental data from published studies.

Performance Comparison of LC-MS/MS Platforms

The selection of an LC-MS/MS platform can significantly impact assay performance. While a direct head-to-head comparison under identical conditions is ideal, examining data from various validated methods can provide valuable insights into the capabilities of different systems. The following table summarizes the performance characteristics of guanfacine analysis on platforms from different manufacturers as reported in the scientific literature.

Parameter Agilent HPLC with SCIEX Mass Spectrometer Thermo Scientific HPLC with Thermo Scientific Mass Spectrometer Agilent HPLC with Agilent Mass Spectrometer Waters HPLC with Waters Mass Spectrometer
Mass Spectrometer Model API 4200 Triple QuadrupoleTSQ Quantiva Triple QuadrupoleTriple Quadrupole (model not specified in one study), QTOFNot explicitly detailed in provided abstracts for guanfacine
Linearity Range 50.00–10,000.00 pg/mL (in rat plasma)[4][5]25 pg/mL to 1000 ng/mL (general capability for small molecules)[6]0.5–200 ng/mL (for general drug compounds in serum)[7]Not available in provided abstracts
Lower Limit of Quantification (LLOQ) 50.00 pg/mL (in rat plasma)[5]pg/mL levels achievable[6]0.1 ng/mL (in dog plasma)[8]Not available in provided abstracts
Precision (%CV) <15%[9]<10%[6]<15%[7]Not available in provided abstracts
Accuracy Within ±15% of nominal values[7]Not explicitly stated for guanfacine92.9-108.4%[8]Not available in provided abstracts
Ionization Source Electrospray Ionization (ESI), Positive Mode[4]Electrospray Ionization (ESI), Positive Mode[6]Electrospray Ionization (ESI), Positive Mode[10]Not available in provided abstracts
Internal Standard Guanfacine-¹⁵N₃¹³C₁ (stable isotope labeled)[4][5]Not specified for guanfacineEnalaprilat[8]Not available in provided abstracts

Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. Performance characteristics can be influenced by the specific matrix, sample preparation, and chromatographic conditions.

Experimental Protocols

A generalized experimental protocol for the analysis of guanfacine by LC-MS/MS is outlined below, based on common practices from the cited literature.

Sample Preparation

The choice of sample preparation technique is crucial for removing matrix interferences and enriching the analyte.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[11][12] This is often followed by centrifugation to separate the supernatant containing the analyte.

  • Liquid-Liquid Extraction (LLE): This technique involves the extraction of guanfacine from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate, methyl t-butyl ether).[4][5][9] LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): While not detailed in the provided search results for guanfacine, SPE is a powerful technique for sample cleanup and can be highly selective.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve guanfacine from other endogenous components and potential metabolites.

  • Column: Reversed-phase columns, such as a YMC BASIC (50 mm × 2.0 mm, 3.5 µm) or a C18 column, are commonly used.[4][5][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium formate at pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[4][5][8] Gradient or isocratic elution can be employed.

  • Flow Rate: Flow rates are typically in the range of 0.3 to 0.5 mL/min.[4][5]

Mass Spectrometry (MS)

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is consistently reported as the preferred method for guanfacine analysis.[4][11][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both guanfacine and its internal standard.[5][11][12]

  • MRM Transitions:

    • Guanfacine: m/z 246.0 → 159.0[4][5], m/z 246.1 → 60.1[11][12]

    • Guanfacine-¹⁵N₃¹³C₁ (IS): m/z 252.0 → 161.1[4][5]

    • Guanfacine-¹³C-¹⁵N₃ (IS): m/z 250.0 → 159.1[11][12]

Visualizations

Experimental Workflow for Guanfacine LC-MS/MS Analysis

Guanfacine_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis start Biological Sample (e.g., Plasma) spike Spike Internal Standard start->spike extract Extraction (LLE or PPT) spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject column Chromatographic Separation (C18 Column) inject->column esi Electrospray Ionization (ESI+) column->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision Cell - Fragmentation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector quant Quantification detector->quant

Caption: General workflow for the analysis of guanfacine in biological samples using LC-MS/MS.

Logical Framework for LC-MS/MS Platform Comparison

Platform_Comparison cluster_Performance Performance Metrics cluster_Hardware Hardware & Vendor cluster_Method Methodological Parameters cluster_Outcome Overall Assessment Sensitivity Sensitivity (LLOQ) Conclusion Platform Suitability Sensitivity->Conclusion Precision Precision (%CV) Precision->Conclusion Accuracy Accuracy (%) Accuracy->Conclusion Linearity Linearity & Dynamic Range Linearity->Conclusion Sciex SCIEX Sciex->Sensitivity Sciex->Precision Sciex->Accuracy Sciex->Linearity Thermo Thermo Fisher Scientific Thermo->Sensitivity Thermo->Precision Thermo->Accuracy Thermo->Linearity Agilent Agilent Technologies Agilent->Sensitivity Agilent->Precision Agilent->Accuracy Agilent->Linearity Waters Waters Corporation Waters->Sensitivity Waters->Precision Waters->Accuracy Waters->Linearity SamplePrep Sample Preparation SamplePrep->Sensitivity SamplePrep->Precision SamplePrep->Accuracy SamplePrep->Linearity Chromatography Chromatography Chromatography->Sensitivity Chromatography->Precision Chromatography->Accuracy Chromatography->Linearity MS_Params MS Parameters MS_Params->Sensitivity MS_Params->Precision MS_Params->Accuracy MS_Params->Linearity

Caption: Key factors influencing the comparison and selection of an LC-MS/MS platform.

References

Navigating Precision: A Comparative Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of successful drug development. This guide provides a comprehensive comparison of regulatory guidelines for the use of stable isotope-labeled internal standards (SIL-ISs), offering a clear pathway to robust and compliant bioanalytical method validation.

In the realm of bioanalysis, particularly for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies, the use of an appropriate internal standard (IS) is a critical component for ensuring the accuracy and precision of analytical data.[1] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation, with a strong preference for SIL-ISs when using mass spectrometry (MS) detection.[1][2][3]

SIL-ISs are analogues of the analyte where one or more atoms have been substituted with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][5] This subtle change in mass allows the IS to be differentiated from the analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability.[3][6]

Regulatory Landscape: A Harmonized Approach

The bioanalytical method validation guidelines from the FDA, EMA, and ICH are largely harmonized, especially under the ICH M10 guideline.[3][7] This internationally recognized guideline provides a unified standard for the validation of bioanalytical methods.[8][9]

The core principle across all major guidelines is that the bioanalytical method must be validated to demonstrate it is suitable for its intended purpose.[2][7][9] When using a SIL-IS, specific validation parameters must be thoroughly evaluated to ensure the reliability of the data.

Performance Comparison: SIL-IS vs. Other Alternatives

While SIL-ISs are the gold standard, other internal standards like structural analogs are sometimes used. However, their ability to perfectly mimic the analyte's behavior is often limited, potentially leading to less accurate results.[10]

Internal Standard TypeAdvantagesDisadvantagesRegulatory Preference
Stable Isotope-Labeled (SIL) - Co-elutes with the analyte, providing the best compensation for matrix effects and variability.[6] - High accuracy and precision.[4]- Can be expensive and have long synthesis lead times.[10] - Potential for isotopic interference if not of high isotopic purity.[2][10] - Deuterium labels can sometimes cause chromatographic shifts.[11][12]Strongly Recommended [2][3]
Structural Analog - More readily available and less expensive than SIL-ISs.- May not co-elute with the analyte.[10] - May not adequately compensate for matrix effects and ionization variability.[10]Acceptable when a SIL-IS is not available, but its suitability must be rigorously demonstrated.[10]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and their typical acceptance criteria as outlined in the harmonized guidelines.

Validation ParameterPurposeTypical Acceptance Criteria
Accuracy To determine the closeness of the mean test results to the true concentration of the analyte.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision To assess the degree of scatter between a series of measurements of the same sample.The coefficient of variation (%CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect To investigate the effect of the matrix on the ionization of the analyte and IS.The matrix factor should be consistent across different lots of matrix. The %CV of the IS-normalized matrix factor should not be greater than 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.[1]

Experimental Protocols

Matrix Effect Evaluation

Methodology: [1]

  • Prepare three sets of samples:

    • Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Analyte and SIL-IS spiked into extracted blank matrix from at least six different sources.

    • Set C: Blank matrix extracted and then spiked with the analyte and SIL-IS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Set C) / (Peak Response in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Analyte Peak Area / IS Peak Area in Set A)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six matrix lots should not be greater than 15%.

Stability Evaluation

Methodology: [1]

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.

  • Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in bioanalytical method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Add Internal Standard Extract Extraction Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Bioanalytical workflow using a SIL-IS.

Validation_Logic cluster_method Method Performance cluster_foundation Foundation Accuracy Accuracy ValidatedMethod Validated Bioanalytical Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod Stability Stability Stability->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod SIL_IS Appropriate SIL-IS SIL_IS->Accuracy SIL_IS->Precision SIL_IS->Selectivity SIL_IS->MatrixEffect

Logical relationships in bioanalytical method validation.

By adhering to these regulatory guidelines and employing a thoroughly validated bioanalytical method with a suitable stable isotope-labeled internal standard, researchers can ensure the generation of high-quality, reliable data essential for the advancement of drug development.

References

The Gold Standard for Guanfacine Bioanalysis: Justifying the Choice of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Guanfacine, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison and justification for the use of Guanfacine-¹³C,¹⁵N₃ as the internal standard of choice over structural analogs, supported by experimental data and detailed protocols.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1][2] This is because a SIL internal standard possesses nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-behavior allow for effective compensation for matrix effects, variations in extraction recovery, and fluctuations in instrument response, ultimately leading to more accurate and precise quantification.[1]

Guanfacine-¹³C,¹⁵N₃ is the stable isotope-labeled analog of Guanfacine, a medication used for treating high blood pressure and attention deficit hyperactivity disorder (ADHD).[3][4] Its utility as an internal standard in the bioanalysis of Guanfacine is well-documented, offering significant advantages over alternative internal standards, such as structural analogs like protriptyline.

The Rationale for a Stable Isotope-Labeled Internal Standard

The choice of an internal standard is fundamentally about ensuring the reliability of the analytical method. The ideal internal standard should mimic the analyte in every step of the analytical process. The following diagram illustrates the logical justification for selecting a SIL internal standard like Guanfacine-¹³C,¹⁵N₃.

Justification_for_SIL_IS cluster_0 Analytical Variability cluster_1 Internal Standard Type cluster_2 Performance Outcome Sample_Prep Sample Preparation (e.g., Extraction) SIL_IS Guanfacine-¹³C,¹⁵N₃ (Stable Isotope Labeled) Sample_Prep->SIL_IS Similar Behavior Analog_IS Structural Analog (e.g., Protriptyline) Sample_Prep->Analog_IS Different Behavior Chromatography LC Separation Chromatography->SIL_IS Co-elution Chromatography->Analog_IS Different Retention Time Ionization MS Ionization (Matrix Effects) Ionization->SIL_IS Similar Response Ionization->Analog_IS Different Response Accurate_Quant Accurate & Precise Quantification SIL_IS->Accurate_Quant Effective Compensation Inaccurate_Quant Potential for Inaccurate Quantification Analog_IS->Inaccurate_Quant Ineffective Compensation

Justification for selecting a stable isotope-labeled internal standard.

Comparative Performance Data

ParameterMethod Using Guanfacine-¹³C,¹⁵N₃ (Human Plasma)[5][6][7][8]Method Using Guanfacine-¹³C,¹⁵N₃ (Rat Plasma)[1][9][10]Method Using Protriptyline (Urine - GC/MS)[11]
Linearity Range 0.05 - 10.0 ng/mL50.0 - 10,000 pg/mL0.1 - 2.0 mg/L
Correlation Coefficient (r²) > 0.99≥ 0.985≥ 0.99
Accuracy (% Relative Error) -2.0% to 8.9%97.98% to 101.39% (Inter-batch)Not explicitly reported as %RE
Precision (% CV) 1.6% to 10.5%1.50% to 3.38% (Inter-batch)16.7% to 20.1% (Within-day)
Recovery 97.91% to 103.93%Not explicitly reported71% to 93%

Note: The data for the protriptyline method is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of urine and is not directly comparable to the LC-MS/MS plasma assays but is included to provide context on an alternative internal standard. The significantly higher precision of the methods using the SIL internal standard is a key takeaway.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Guanfacine using Guanfacine-¹³C,¹⁵N₃ as an internal standard.

Sample Preparation

1. Protein Precipitation (for Plasma) [5][7]

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (Guanfacine-¹³C,¹⁵N₃).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid-Liquid Extraction (for Plasma) [1][9][10]

  • To 100 µL of plasma, add the internal standard.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS conditions for the analysis of Guanfacine.

ParameterCondition 1[5][6][7][8]Condition 2[1][9][10]
LC Column C18 columnYMC BASIC (50 mm × 2.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium formate (pH 4.0)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate Varies (e.g., 0.3 - 0.5 mL/min)0.3 mL/min
Injection Volume 5 - 20 µL20 µL
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Guanfacine) m/z 246.1 → 60.1m/z 246.0 → 159.0
MRM Transition (Guanfacine-¹³C,¹⁵N₃) m/z 250.0 → 159.1m/z 252.0 → 161.1

Experimental Workflow

The following diagram outlines a typical workflow for a bioanalytical study of Guanfacine utilizing Guanfacine-¹³C,¹⁵N₃ as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking (Guanfacine-¹³C,¹⁵N₃) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation or LLE) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition 6. Data Acquisition MS_Detection->Data_Acquisition Data_Processing 7. Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification 8. Quantification (Analyte/IS Ratio vs. Cal Curve) Data_Processing->Quantification Report 9. Final Report Quantification->Report

A typical bioanalytical workflow for Guanfacine quantification.

Conclusion

The selection of Guanfacine-¹³C,¹⁵N₃ as an internal standard for the bioanalysis of Guanfacine is unequivocally justified by its adherence to the principles of ideal internal standardization for LC-MS/MS assays. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, leading to superior accuracy and precision compared to what can be expected from a structural analog. The robust validation data from multiple independent studies underscore its reliability and establish it as the benchmark for high-quality, reproducible bioanalytical results for Guanfacine. For researchers and drug development professionals, the use of Guanfacine-¹³C,¹⁵N₃ is a critical step in ensuring the integrity and validity of their pharmacokinetic and other quantitative studies.

References

Safety Operating Guide

Safe Disposal of Guanfacine-13C,15N3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Guanfacine-13C,15N3, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this isotopically labeled compound. This compound is intended for research and development use only and is not bioactive or radioactive.

Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with this compound. While specific hazard information is limited in publicly available safety data sheets (SDS), general safe laboratory practices for chemical handling should be strictly followed.

Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE to minimize exposure risk.

Protective EquipmentSpecification
Eye Protection Safety goggles
Hand Protection Surgical gloves
Respiratory Protection Self-contained breathing apparatus (especially if dust formation is possible)
Body Protection Protective clothing, such as a full-sleeved apron

Spill Management

In the event of an accidental spill, immediate and appropriate action is necessary to contain the area and prevent contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure adequate ventilation in the affected area.

  • Containment: Prevent the spread of the material. For liquid spills, absorb with an inert, non-combustible material.

  • Cleaning: The spill area should be washed with plenty of water.[1] For spills of solutions, after absorption with a liquid-binding material, surfaces and equipment can be decontaminated by scrubbing with alcohol.

  • Disposal of Spill Debris: All contaminated materials, including absorbents and cleaning supplies, should be collected and disposed of as hazardous waste according to institutional and local regulations.

Disposal Procedures

The proper disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations. The following is a general procedural outline.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Once decontaminated, containers can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs Critical First Step wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->wear_ppe collect_waste Collect Waste in a Labeled, Sealed Container wear_ppe->collect_waste spill_kit Ensure Spill Kit is Accessible collect_waste->spill_kit store_waste Store Waste in Designated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service transfer_waste Transfer Waste to Disposal Service contact_disposal->transfer_waste store_waste->contact_disposal document Document Waste Transfer transfer_waste->document decontaminate Decontaminate Work Area document->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Guanfacine-13C,15N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Guanfacine-13C,15N3.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, a stable isotope-labeled potent pharmaceutical compound. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. Guanfacine is an active pharmaceutical ingredient (API) that requires careful handling due to its pharmacological effects. The stable isotope labeling with ¹³C and ¹⁵N does not confer radioactivity.[1][2]

Hazard Identification and Risk Assessment

Guanfacine is a selective alpha-2A adrenergic receptor agonist.[3][4][5] While the toxicological properties of this compound have not been exhaustively investigated, the primary hazard is associated with the pharmacological activity of the parent compound, Guanfacine.[6][7] Ingestion is a key route of exposure leading to toxicity.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles with side shieldsDouble-gloving with nitrile glovesNIOSH-approved N95 or higher-rated respiratorDisposable lab coat with tight cuffs, disposable sleeves
Solution Preparation Chemical safety goggles with side shieldsNitrile glovesNot generally required if handled in a fume hoodLab coat
General Laboratory Handling Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator (N95 or higher)Disposable, impervious gown

Safe Handling and Operational Procedures

Adherence to standard operating procedures is crucial for minimizing exposure risk.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[7][8]

  • Containment: For weighing and aliquoting, consider using a glove bag or a balance enclosure to further contain the powder.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing:

    • Perform in a designated area within a fume hood.

    • Use anti-static weigh paper or a weighing boat.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.[5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Spill Management Protocol

Immediate and appropriate action is required in the event of a spill.

Spill Type Containment Cleanup Procedure Decontamination
Small Powder Spill (<1g) Cover with a damp paper towel to prevent aerosolization.Gently wipe the area with the damp paper towel. Place all contaminated materials in a sealed bag for disposal.Clean the spill area with soap and water.
Large Powder Spill (>1g) Evacuate the immediate area and restrict access.Do not attempt to clean up. Contact the designated emergency response team.To be performed by trained personnel.
Solution Spill Surround the spill with absorbent material (e.g., spill pads, vermiculite).Absorb the liquid with spill pads. Place all contaminated materials in a sealed bag for disposal.Clean the spill area with soap and water.

Disposal Plan

The disposal of this compound and associated waste must be managed to prevent environmental contamination and ensure regulatory compliance. As a stable isotope-labeled compound, it is not radioactive, and disposal considerations are based on its chemical toxicity.[1][2]

Waste Segregation and Disposal:

Waste Stream Container Disposal Method
Unused this compound Original, labeled containerLicensed hazardous waste disposal contractor (incineration recommended).[4][8][9]
Contaminated Labware (gloves, weigh paper, pipette tips, etc.) Labeled hazardous waste bagLicensed hazardous waste disposal contractor (incineration).[4][9]
Contaminated Sharps (needles, scalpels) Puncture-resistant sharps container labeled as "Hazardous Waste"Licensed hazardous waste disposal contractor.
Aqueous Waste Solutions Labeled hazardous waste containerLicensed hazardous waste disposal contractor.

Disposal Workflow:

This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection Unused_Compound Unused Guanfacine- 13C,15N3 Original_Container Original Labeled Container Unused_Compound->Original_Container Place in Contaminated_Disposables Contaminated Disposables (Gloves, Wipes, etc.) Waste_Bag Labeled Hazardous Waste Bag Contaminated_Disposables->Waste_Bag Place in Contaminated_Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Contaminated_Sharps->Sharps_Container Place in Aqueous_Waste Aqueous Waste Waste_Bottle Labeled Waste Bottle Aqueous_Waste->Waste_Bottle Collect in Licensed_Disposal Licensed Hazardous Waste Disposal (Incineration) Original_Container->Licensed_Disposal Transfer to Waste_Bag->Licensed_Disposal Transfer to Sharps_Container->Licensed_Disposal Transfer to Waste_Bottle->Licensed_Disposal Transfer to

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol Workflow

The following diagram illustrates a typical experimental workflow for handling this compound, from receipt to disposal.

This compound Experimental Workflow Receipt Receipt & Storage Risk_Assessment Risk Assessment & SOP Review Receipt->Risk_Assessment PPE_Donning Don PPE Risk_Assessment->PPE_Donning Handling Weighing/Solution Prep (in Fume Hood) PPE_Donning->Handling Experiment Experimental Use Handling->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing Disposal Waste Disposal PPE_Doffing->Disposal

Caption: Step-by-step workflow for experiments using this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.